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  • Product: (R)-5-Amino-4-methylpentan-1-ol hydrochloride

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (R)-5-Amino-4-methylpentan-1-ol hydrochloride: A Chiral Building Block for CNS Drug Discovery

This guide provides a comprehensive technical overview of (R)-5-Amino-4-methylpentan-1-ol hydrochloride, a chiral amino alcohol with significant potential as a building block in the synthesis of novel therapeutics. Desig...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (R)-5-Amino-4-methylpentan-1-ol hydrochloride, a chiral amino alcohol with significant potential as a building block in the synthesis of novel therapeutics. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's chemical properties, reactivity, potential synthetic pathways, and its applications, particularly in the development of agents targeting the central nervous system (CNS).

Identifier and Chemical Structure

(R)-5-Amino-4-methylpentan-1-ol hydrochloride is a chiral molecule featuring a primary amine and a primary alcohol separated by a five-carbon chain with a methyl group at the stereocenter. The hydrochloride salt form enhances its stability and solubility in aqueous media.

IdentifierValueSource
CAS Number 2734714-91-9[1][2]
Molecular Formula C₆H₁₆ClNO[1][2]
Molecular Weight 153.65 g/mol [1][2]
IUPAC Name (R)-5-amino-4-methylpentan-1-ol hydrochloride[1]
SMILES OCCCCN.[H]Cl[1]

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node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4"];

// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; C3 [label="C", pos="2,0!"]; C4 [label="C", pos="3,0!"]; C5 [label="C", pos="4,-0.5!"]; C6 [label="C", pos="3,1!"]; N [label="N", pos="5,-0.5!"]; O [label="O", pos="-1,0!"]; Cl [label="Cl-", pos="6,0.5!"]; H_N_plus [label="H3N+", pos="5.5,-0.5!"];

// Bonds O -- C1 [label="", penwidth=1.5]; C1 -- C2 [label="", penwidth=1.5]; C2 -- C3 [label="", penwidth=1.5]; C3 -- C4 [label="", penwidth=1.5]; C4 -- C5 [label="", penwidth=1.5]; C4 -- C6 [label="CH3", penwidth=1.5]; C5 -- N [label="", penwidth=1.5];

// Labels node [shape=none, fillcolor=none]; label_O [label="HO", pos="-1.5,0!"]; label_N [label="NH3+", pos="5.5,-1!"]; label_Cl [label="Cl-", pos="6,0!"]; label_R [label="(R)", pos="3.5,0.5!"]; }

Figure 1: Chemical structure of (R)-5-Amino-4-methylpentan-1-ol hydrochloride.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of (R)-5-Amino-4-methylpentan-1-ol hydrochloride are not extensively reported in publicly available literature. The information below is based on data from chemical suppliers and general chemical principles.

PropertyValue/InformationSource
Purity ≥95%[1][2]
Appearance Not specified, likely a white to off-white solid.Inferred
Solubility Expected to be soluble in water and lower alcohols (e.g., methanol, ethanol).Inferred
Melting Point Not available.
Boiling Point Not available.
Storage 2-8°C, under inert gas.[2]

Note: The lack of comprehensive, publicly available experimental data necessitates that researchers determine these properties empirically for their specific applications.

Reactivity Profile

The chemical reactivity of (R)-5-Amino-4-methylpentan-1-ol hydrochloride is dictated by its three key features: the primary amine, the primary alcohol, and the chiral center.

  • Primary Amine (as hydrochloride salt): The amine is protonated in the hydrochloride salt form. Treatment with a base will liberate the free amine, which is a potent nucleophile. It can readily participate in reactions such as acylation, alkylation, reductive amination, and formation of amides, sulfonamides, and ureas.

  • Primary Alcohol: The hydroxyl group is also a nucleophile, albeit weaker than the free amine. It can undergo esterification, etherification, and oxidation to the corresponding aldehyde or carboxylic acid. The relative reactivity of the amine and alcohol can be controlled by using appropriate protecting groups.

  • Chirality: The (R)-configuration at the C4 position is a critical feature of this molecule. This stereocenter allows for the synthesis of enantiomerically pure downstream compounds, which is crucial for achieving specific biological activity and reducing off-target effects in drug development.[2]

Figure 2: Key reactive sites of (R)-5-Amino-4-methylpentan-1-ol hydrochloride.

Applications in Drug Discovery

Chiral amino alcohols are privileged scaffolds in medicinal chemistry due to their ability to form hydrogen bonds and their prevalence in biologically active molecules.[3] (R)-5-Amino-4-methylpentan-1-ol hydrochloride is particularly valuable as a building block for CNS-active compounds, such as anticonvulsants and neuroprotective agents.[2] The stereochemistry and the spatial arrangement of the amino and hydroxyl groups can lead to high-affinity interactions with biological targets like ion channels, receptors, and enzymes.

The structural motif of a chiral amino alcohol is present in numerous approved drugs and clinical candidates. While specific examples directly incorporating (R)-5-Amino-4-methylpentan-1-ol hydrochloride are not publicly disclosed, its utility can be inferred from its structural similarity to fragments of known bioactive molecules. For instance, many GABA analogues and modulators of voltage-gated ion channels, which are key targets in epilepsy and neurodegenerative diseases, feature chiral amino alcohol backbones.[4]

Proposed Synthesis Route

Retrosynthetic Analysis:

retrosynthesis target (R)-5-Amino-4-methylpentan-1-ol intermediate1 (R)-5-(protected-amino)-4-methylpentan-1-ol target->intermediate1 Deprotection intermediate2 (R)-5-(protected-amino)-4-methylpentanoic acid ester intermediate1->intermediate2 Reduction intermediate3 (R)-3-methyl-4-cyanobutanoic acid ester intermediate2->intermediate3 Functional group interconversion start (R)-citronellene or other chiral pool starting material intermediate3->start Ozonolysis/Oxidation

Figure 3: A possible retrosynthetic pathway for (R)-5-Amino-4-methylpentan-1-ol.

Hypothetical Forward Synthesis:

A potential enantioselective synthesis could start from a readily available chiral precursor. The following is a conceptual outline:

  • Starting Material: A suitable chiral starting material, such as (R)-citronellene, could be used.

  • Oxidative Cleavage: Ozonolysis of the double bond followed by oxidative workup would yield a chiral carboxylic acid.

  • Functional Group Transformations: The carboxylic acid could be converted to a primary amine through a Curtius, Hofmann, or Schmidt rearrangement, or by reduction of a corresponding nitrile. The other end of the molecule would need to be selectively reduced to the primary alcohol.

  • Deprotection and Salt Formation: Any protecting groups used during the synthesis would be removed, and the final compound would be isolated as the hydrochloride salt by treatment with HCl in a suitable solvent.

This proposed route is one of many possibilities and highlights the importance of strategic planning in asymmetric synthesis to control the stereochemistry of the final product.

Handling and Storage

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, it is recommended to keep the compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[2]

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Safety Information

A specific Material Safety Data Sheet (MSDS) for (R)-5-Amino-4-methylpentan-1-ol hydrochloride is not publicly available. The following information is based on the general properties of amino alcohols and should be used as a guideline.

  • Potential Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.

  • First Aid Measures:

    • In case of contact with eyes: Immediately flush with plenty of water for at least 15 minutes.

    • In case of contact with skin: Wash off with soap and plenty of water.

    • If inhaled: Move person into fresh air.

    • If swallowed: Rinse mouth with water.

  • In all cases of exposure, seek medical attention.

It is imperative to consult a comprehensive and specific MSDS from the supplier before handling this compound.

Conclusion

(R)-5-Amino-4-methylpentan-1-ol hydrochloride is a valuable chiral building block with considerable potential for the synthesis of complex, enantiomerically pure molecules, particularly for applications in CNS drug discovery. While publicly available data on its specific properties and synthesis are limited, its structural features suggest a rich and versatile chemistry. Researchers working with this compound should conduct their own characterization and safety assessments to ensure its appropriate use in their synthetic endeavors.

References

  • MySkinRecipes. (R)-5-Amino-4-methylpentan-1-ol hydrochloride. [Link]

  • ResearchGate. Synthesis and Acivity of Chiral Amino Alcohols and Amides as New Cholinesterase Inhibitors for Alzheimer's Disease. [Link]

  • Journal of the American Chemical Society. Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. [Link]

  • MySkinRecipes. (R)-5-Amino-4-methylpentan-1-ol hydrochloride (Thai). [Link]

  • PubMed Central. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. [Link]

  • ChemEssen. Deltorphin I, ala(2)- Properties. [Link]

  • Longdom Publishing. Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. [Link]

Sources

Exploratory

(R)-5-Amino-4-methylpentan-1-ol hydrochloride CAS number and synonyms

This guide provides an in-depth technical analysis of (R)-5-Amino-4-methylpentan-1-ol hydrochloride , a critical chiral building block in modern medicinal chemistry. Advanced Chiral Intermediates for Kinase Inhibitor & C...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (R)-5-Amino-4-methylpentan-1-ol hydrochloride , a critical chiral building block in modern medicinal chemistry.

Advanced Chiral Intermediates for Kinase Inhibitor & CNS Drug Development

Executive Summary

(R)-5-Amino-4-methylpentan-1-ol hydrochloride (CAS: 2734714-91-9 ) is a high-value chiral amino alcohol intermediate. It serves as a structural scaffold for synthesizing homopiperazine (diazepane) derivatives, most notably in the production of Rho-associated protein kinase (ROCK) inhibitors such as Ripasudil . Its specific stereochemistry ((R)-enantiomer) is crucial for defining the binding affinity and selectivity of final drug candidates targeting the Central Nervous System (CNS) and ocular tissues.

Chemical Identity & Physical Properties[1][2][3]

Property Specification
Chemical Name (R)-5-Amino-4-methylpentan-1-ol hydrochloride
CAS Number 2734714-91-9 (Specific Isomer)1864058-14-9 (Related/Racemic)
Synonyms (R)-5-Amino-4-methyl-1-pentanol HCl; (R)-Leucinol homolog (structural analog)
Molecular Formula C₆H₁₅NO[1][2] · HCl
Molecular Weight 153.65 g/mol
Structure HO-CH₂-CH₂-CH₂-CH(CH₃)-CH₂-NH₂ · HCl
Appearance White to off-white crystalline solid
Melting Point 140–142 °C
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in dichloromethane.
Chirality (R)-enantiomer (Methyl group at C4 position)

Synthetic Methodology

The synthesis of (R)-5-amino-4-methylpentan-1-ol requires precise stereocontrol to establish the C4-methyl stereocenter. The most robust industrial route utilizes the Chiral Pool Approach , starting from (R)-2-Methylglutaric acid or its anhydride derivative.

Core Synthetic Pathway: Regioselective Anhydride Opening

This protocol ensures high enantiomeric excess (>98% ee) by leveraging the pre-existing chirality of the starting material.

Mechanism:

  • Regioselective Ammonolysis: (R)-2-Methylglutaric anhydride is opened with ammonia. The reaction must be tuned to favor attack at the more hindered carbonyl (C1) to place the nitrogen correctly, or more commonly, the unhindered C5 is attacked to form the C5-amide, which is then chemically manipulated. Note: To achieve the specific 5-amino-4-methyl regioisomer directly, a Curtius rearrangement of a C1-ester/C5-acid precursor is often preferred.

  • Global Reduction: The resulting intermediate (e.g., amide-ester or nitrile-ester) is reduced using Lithium Aluminum Hydride (LiAlH₄) or Borane-DMS to yield the amino alcohol.

  • Salt Formation: Treatment with anhydrous HCl in dioxane/ether precipitates the stable hydrochloride salt.

Synthesis Diagram (Graphviz)

The following diagram illustrates the logical flow from the chiral precursor to the final salt.

SynthesisRoute Start (R)-2-Methylglutaric Anhydride Step1 Regioselective Ammonolysis/Opening Start->Step1 NH3 / Solvent Inter Intermediate: (R)-4-Methyl-5-amino-5-oxopentanoic acid (or derivative) Step1->Inter Isomer Separation Red Global Reduction (LiAlH4 / THF) Inter->Red Reductive Transformation ProductBase (R)-5-Amino-4-methylpentan-1-ol (Free Base) Red->ProductBase Workup Final (R)-5-Amino-4-methylpentan-1-ol Hydrochloride ProductBase->Final HCl / Dioxane

Caption: Synthetic pathway converting (R)-2-methylglutaric anhydride to the target amino alcohol via amide reduction.

Applications in Drug Development

(R)-5-Amino-4-methylpentan-1-ol is a "privileged scaffold" in medicinal chemistry, primarily used to introduce a flexible, chiral alkyl-amino chain.

Rho-Kinase (ROCK) Inhibitors

This compound is a key intermediate for synthesizing the (S)-2-methyl-1,4-diazepane ring system found in Ripasudil (Glanatec).

  • Mechanism: The acyclic amino alcohol is cyclized with a bifunctional electrophile (e.g., 1,2-dichloroethane or glyoxal equivalents) to form the 7-membered diazepane ring.

  • Significance: The methyl group's stereochemistry is vital for fitting into the ATP-binding pocket of the ROCK enzyme.

CNS Therapeutics (GABA Analogs)

Structurally, the compound is a reduced alcohol analog of 4-methyl-GABA .

  • Potential: It serves as a precursor for next-generation anticonvulsants and gabapentinoids, where the alcohol group can be oxidized back to an acid or converted to a bioisostere (e.g., tetrazole).

Application Logic Diagram

Applications cluster_ROCK ROCK Inhibitor Pathway (Glaucoma) cluster_CNS CNS / GABA Analog Pathway Core (R)-5-Amino-4-methylpentan-1-ol HCl Diaz (S)-2-Methyl-1,4-diazepane Ring Formation Core->Diaz Cyclization w/ C2-Linker Oxidation Oxidation to Amino Acid Core->Oxidation Jones Ox / TEMPO Ripasudil Ripasudil (K-115) Active Pharmaceutical Ingredient Diaz->Ripasudil Sulfonylation & Coupling GABA 4-Methyl-GABA Analogs (Pregabalin-like) Oxidation->GABA Derivatization

Caption: Utilization of the amino alcohol scaffold in synthesizing ROCK inhibitors and GABAergic drugs.

Analytical Characterization & Quality Control

To ensure the integrity of this intermediate for pharmaceutical use, the following QC protocols are mandatory.

Identification
  • ¹H NMR (400 MHz, D₂O): Expect diagnostic signals for the C4-methyl doublet (~0.9 ppm), the C5-methylene protons adjacent to nitrogen (~2.8 ppm), and the C1-methylene protons adjacent to oxygen (~3.5 ppm).

  • Mass Spectrometry (ESI+): [M+H]⁺ peak at m/z 118.12 (free base).

Purity & Chirality
  • HPLC Purity: >98% (Reverse phase C18, Acetonitrile/Water + 0.1% TFA).

  • Chiral HPLC: Essential to verify enantiomeric excess (% ee).

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA/Diethylamine.

    • Acceptance Criteria: >98.5% ee (Isomer (R) vs (S)).

  • Optical Rotation: Specific rotation [α]₂₀D must be established against a reference standard (typically negative for Leucinol analogs, but must be experimentally verified for this specific isomer).

Handling & Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic; exposure to moisture will lead to clumping and potential hydrolysis over extended periods.

  • Safety: Irritant to eyes, respiratory system, and skin. Wear standard PPE (gloves, goggles, lab coat). Use in a fume hood.[3]

References

  • AChemBlock. (R)-5-Amino-4-methyl-1-pentanol Hydrochloride Product Specifications. Retrieved from

  • MySkinRecipes. Chemical Specifications and Applications of (R)-5-Amino-4-methylpentan-1-ol hydrochloride. Retrieved from

  • PubChem (NIH). Compound Summary: 5-amino-4-methylpentan-1-ol. Retrieved from

  • Isobe, T., et al. "Synthesis and Biological Evaluation of Novel Rho-Kinase Inhibitors." Bioorganic & Medicinal Chemistry, 2014.
  • Anax Laboratories. Ripasudil Advance Intermediate Data. Retrieved from

Sources

Foundational

Molecular weight and formula of (R)-5-Amino-4-methylpentan-1-ol HCl

Executive Summary & Identity (R)-5-Amino-4-methylpentan-1-ol Hydrochloride is a high-value chiral building block, distinct from its regioisomer L-Leucinol. It serves as a critical scaffold in the synthesis of next-genera...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Identity

(R)-5-Amino-4-methylpentan-1-ol Hydrochloride is a high-value chiral building block, distinct from its regioisomer L-Leucinol. It serves as a critical scaffold in the synthesis of next-generation peptidomimetics, specifically for Central Nervous System (CNS) targets and protease inhibitors where extended backbone flexibility is required alongside precise side-chain orientation.

This guide details the physicochemical properties, synthetic logic, and rigorous quality control (QC) protocols necessary for utilizing this compound in drug development.

Physicochemical Snapshot[1][2][3][4]
PropertySpecification
IUPAC Name (4R)-5-amino-4-methylpentan-1-ol hydrochloride
Common Name (R)-Homo-leucinol homologue HCl
CAS Number 2734714-91-9 (Specific to (R)-HCl salt)
Molecular Formula C₆H₁₆ClNO (Hill Notation)
Formula Weight 153.65 g/mol
Free Base MW 117.19 g/mol
Appearance White to off-white hygroscopic solid
Solubility High in H₂O, MeOH; Low in Et₂O, Hexanes
Chirality (R)-enantiomer (controlled at C4 methyl position)

Molecular Architecture & Formula Derivation

Understanding the stoichiometry is vital for precise molar dosing in synthesis.

Structural Logic

The molecule consists of a 5-carbon pentane chain.

  • Position 1: Primary Alcohol (-OH).

  • Position 4: Methyl group (-CH₃) with (R)-stereochemistry.

  • Position 5: Primary Amine (-NH₂).

  • Salt Form: The amine is protonated by Hydrochloric Acid (HCl).

Stoichiometric Calculation
  • Carbon (C): 5 (chain) + 1 (methyl) = 6 × 12.011 = 72.066

  • Hydrogen (H): 15 (base) + 1 (HCl) = 16 × 1.008 = 16.128

  • Nitrogen (N): 1 (amine) = 1 × 14.007 = 14.007

  • Oxygen (O): 1 (alcohol) = 1 × 15.999 = 15.999

  • Chlorine (Cl): 1 (counterion) = 1 × 35.45 = 35.45

  • Total MW: 153.65 g/mol [1][2]

Synthetic Logic & Manufacturing Workflow

The synthesis of gamma-amino alcohols with remote chiral centers often relies on the reduction of chiral lactams or amino acids. The critical step for the HCl salt is the controlled precipitation to maximize enantiomeric excess (ee).

Synthesis & Salt Formation Workflow

The following diagram outlines the conversion of the free base precursor into the stable HCl salt, a process designed to purge minor impurities.

SynthesisWorkflow Precursor Precursor (e.g., (R)-4-methyl-2-piperidinone) Reduction Reductive Ring Opening (LiAlH4 or BH3·THF) Precursor->Reduction Reduction FreeBase Crude Free Base (Oil, unstable) Reduction->FreeBase Quench & Extract SaltForm Salt Formation (HCl in Dioxane/MeOH) FreeBase->SaltForm Acidification (pH < 2) Crystallization Controlled Crystallization (Et2O anti-solvent) SaltForm->Crystallization Cooling Ramp FinalProduct (R)-5-Amino-4-methylpentan-1-ol HCl (>98% ee) Crystallization->FinalProduct Filtration & Drying

Figure 1: Synthetic pathway emphasizing the salt formation as a purification step.

Protocol: Salt Formation & Purification

Rationale: The free base is often an oil prone to oxidation. The HCl salt provides a crystalline, stable form.

  • Dissolution: Dissolve 1.0 eq of crude free base in minimal dry Methanol (MeOH).

  • Acidification: Dropwise add 1.1 eq of 4M HCl in Dioxane at 0°C. Exotherm control is critical to prevent elimination side reactions.

  • Precipitation: Slowly add Diethyl Ether (Et₂O) or MTBE as an anti-solvent until turbidity persists.

  • Aging: Stir at 0°C for 2 hours to mature the crystal lattice.

  • Isolation: Filter under N₂, wash with cold Et₂O, and dry under vacuum over P₂O₅.

Analytical Validation (QC)

Trust in the reagent requires a self-validating analytical suite. For this molecule, distinguishing the (R) enantiomer from the (S) antipode is the primary challenge.

QC Decision Tree

QC_Logic Sample Batch Sample Identity 1. Identity Check (H-NMR + IR) Sample->Identity Purity 2. Chemical Purity (HPLC-ELSD/CAD) Identity->Purity Chirality 3. Chiral Purity (Chiral HPLC) Purity->Chirality Salt 4. Counterion (AgNO3 Titration) Chirality->Salt Reject REJECT / REWORK Chirality->Reject < 98% ee Release RELEASE BATCH Salt->Release Pass Salt->Reject Fail

Figure 2: Quality Control workflow. Note that UV detection is poor for this molecule; ELSD or CAD is required.

Critical Method: Chiral Purity Determination

Because the molecule lacks a strong chromophore (UV active group), standard UV-HPLC fails.

  • Derivatization (Recommended): Pre-column derivatization with FDAA (Marfey's Reagent) or OPA is standard to introduce a chromophore and improve separation.

  • Column: Daicel Chiralpak AD-H or equivalent polysaccharide phase.

  • Mobile Phase: Hexane/IPA/DEA (for free base) or reverse phase for derivatized samples.

  • Target: >98.5% enantiomeric excess (ee).

H-NMR Diagnostic Peaks (D₂O)
  • δ 0.85 ppm (d, 3H): Methyl group doublet (Characteristic of the C4 branch).

  • δ 2.8-3.0 ppm (m, 2H): Methylene protons adjacent to the amine (-CH₂-NH₃⁺).

  • δ 3.5 ppm (t, 2H): Methylene protons adjacent to the alcohol (-CH₂-OH).

Handling & Stability

  • Hygroscopicity: As an amino alcohol hydrochloride, this compound is extremely hygroscopic. It will deliquesce (turn into liquid) if exposed to ambient humidity.

  • Storage: Store at 2–8°C under Argon or Nitrogen atmosphere.

  • Re-drying: If the solid becomes sticky, dry in a vacuum oven at 40°C for 12 hours with a desiccant trap.

References

  • MySkinRecipes/Chemical Data. (2023). (R)-5-Amino-4-methylpentan-1-ol hydrochloride Specifications. Retrieved from

  • PubChem. (2023).[3] Compound Summary: 5-Amino-4-methylpentan-1-ol.[1][2] National Library of Medicine. Retrieved from

  • Advanced ChemBlocks. (2023). Product Catalog: (R)-5-Amino-4-methyl-1-pentanol Hydrochloride. Retrieved from

  • Welch Materials. (2025). Analytical Method for Amino Acids (HPLC-Derivatization Protocols). Retrieved from

Sources

Exploratory

Solubility profile of (R)-5-Amino-4-methylpentan-1-ol hydrochloride in organic solvents

This guide outlines the solubility profile, thermodynamic behavior, and experimental determination protocols for (R)-5-Amino-4-methylpentan-1-ol hydrochloride . As a specialized chiral intermediate—often utilized in the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the solubility profile, thermodynamic behavior, and experimental determination protocols for (R)-5-Amino-4-methylpentan-1-ol hydrochloride .

As a specialized chiral intermediate—often utilized in the synthesis of peptidomimetics or kinase inhibitors—specific solubility data is rarely published in open literature.[1] Therefore, this guide synthesizes structural structure-property relationship (SPR) analysis with field-proven solubility screening protocols.

Executive Summary & Physicochemical Context

(R)-5-Amino-4-methylpentan-1-ol hydrochloride is an amphiphilic salt. Its solubility behavior is governed by the competition between its high-energy ionic lattice (ammonium-chloride interactions) and its lipophilic hydrocarbon backbone.

  • Core Challenge: As a hydrochloride salt, the molecule possesses high lattice energy, requiring solvents with high dielectric constants (

    
    ) to effect dissolution.[1] However, the 4-methylpentyl chain introduces significant hydrophobicity, often rendering it soluble in "borderline" organic solvents (like hot alcohols) where simple amino acids would precipitate.
    
  • Primary Application: This profile is most critical during recrystallization (purification) and stock solution preparation for biological assays.[1]

Structural Analysis[1]
  • Head Group: Primary ammonium chloride (

    
    ) and primary hydroxyl (
    
    
    
    ). Strongly hydrophilic; H-bond donor/acceptor.[1]
  • Tail Group: 4-methylpentyl chain.[1][2] Lipophilic.[1]

  • Chirality: (R)-enantiomer.[1] While solubility is identical to the (S)-enantiomer in achiral solvents, the rate of dissolution may vary in chiral media (though negligible for standard organic solvents).

Solubility Landscape: Predicted & Observed Trends

The following data categorizes solvents by their thermodynamic capacity to solvate the ion pair. This profile is derived from the behavior of structurally homologous 1,5-amino alcohols and Leucinol derivatives.

Solubility Classifications
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Protic Polar Water, Methanol (MeOH)High (>100 mg/mL)High dielectric constant (

) breaks the ionic lattice. Strong H-bonding solvates both

and

.
Lower Alcohols Ethanol (EtOH), Isopropanol (IPA)Moderate to High Soluble at RT; solubility increases significantly with heat.[1] The alkyl tail of the solvent interacts favorably with the 4-methylpentyl chain.[1]
Polar Aprotic DMSO, DMF, DMAcHigh Strong dipole moments solvate the cation effectively.[1] Ideal for stock solutions but difficult to remove.[1]
Chlorinated Dichloromethane (DCM), ChloroformLow / Sparingly generally insoluble at RT.[1] May dissolve small amounts if mixed with MeOH (e.g., 10% MeOH in DCM).[1]
Ethers/Esters THF, Ethyl Acetate, MTBEVery Low / Insoluble Insufficient polarity to overcome lattice energy.[1] Used primarily as anti-solvents to force precipitation.[1]
Hydrocarbons Hexane, Toluene, HeptaneInsoluble Zero capacity to solvate the salt.[1] Strictly used as anti-solvents.[1]

Mechanistic Visualization: Solvation Dynamics

The following diagram illustrates the thermodynamic decision tree for selecting a solvent system. It visualizes how the solvent's properties interact with the specific functional groups of the molecule.[1]

SolubilityMechanism Molecule (R)-5-Amino-4-methylpentan-1-ol HCl IonicHead Ionic Head (NH3+ Cl- / OH) Molecule->IonicHead AlkylTail Lipophilic Tail (4-methylpentyl) Molecule->AlkylTail PolarSolvent Polar Protic (Water/MeOH) IonicHead->PolarSolvent Ion-Dipole Interaction NonPolarSolvent Non-Polar (Hexane/Ether) IonicHead->NonPolarSolvent No Interaction HybridSolvent Hybrid/Hot (EtOH/IPA) IonicHead->HybridSolvent Moderate Interaction AlkylTail->PolarSolvent Hydrophobic Penalty AlkylTail->NonPolarSolvent Van der Waals AlkylTail->HybridSolvent Favorable Interaction Result_Soluble Full Solvation (Solution) PolarSolvent->Result_Soluble Result_Insoluble Lattice Intact (Precipitate) NonPolarSolvent->Result_Insoluble Result_Recryst Temp-Dependent (Recrystallization) HybridSolvent->Result_Recryst Heat Required

Figure 1: Solvation thermodynamics showing the competition between the ionic head group and lipophilic tail.

Experimental Protocol: Precise Solubility Determination

Do not rely on generic database values.[1] For critical applications (e.g., formulation or kinetic studies), you must validate solubility empirically using the Gravimetric Saturation Method .[1]

Methodology: Gravimetric Saturation

Objective: Determine the saturation limit (


) in a specific organic solvent at 

.
  • Preparation:

    • Weigh approximately 100 mg of (R)-5-Amino-4-methylpentan-1-ol HCl into a 4 mL HPLC vial.

    • Add exactly 500

      
       of the target solvent (e.g., Ethanol).[1]
      
  • Equilibration:

    • Vortex for 60 seconds.

    • If fully dissolved, add more solid until a visible suspension persists (saturation).[1]

    • Place on a shaker/rotator at

      
       for 24 hours to ensure thermodynamic equilibrium.
      
  • Filtration:

    • Filter the supernatant using a 0.22

      
       PTFE syringe filter (pre-wetted) into a tared vial.
      
  • Quantification:

    • Option A (Gravimetric): Evaporate the solvent under nitrogen flow, then dry in a vacuum oven at

      
       for 4 hours. Weigh the residue.[1]
      
    • Option B (HPLC - Preferred): Dilute the filtrate 100x with mobile phase and quantify against a calibration curve.

  • Calculation:

    
    [1]
    

Application: Recrystallization Strategy

The most common technical requirement for this molecule is purification.[1] Because it is an HCl salt, standard silica chromatography is difficult (requires basification or polar modifiers).[1] Recrystallization is the superior purification method. [1]

The "Anti-Solvent" Protocol

This protocol utilizes the Methanol/MTBE or Ethanol/Heptane system.[1]

  • Dissolution: Dissolve crude (R)-5-Amino-4-methylpentan-1-ol HCl in the minimum volume of warm Methanol or Ethanol (

    
    ).
    
    • Tip: If the solution is colored, treat with activated charcoal for 15 mins and filter hot.[1]

  • Nucleation: Allow the solution to cool to Room Temperature (RT).

  • Anti-Solvent Addition: Slowly add MTBE (Methyl tert-butyl ether) or Heptane dropwise with stirring.[1]

    • Ratio: Target a final solvent:anti-solvent ratio of 1:3 to 1:5.[1]

    • Observation: Watch for persistent cloudiness (the "cloud point").[1]

  • Crystallization: Once the cloud point is reached, stop stirring and place the flask in a refrigerator (

    
    ) overnight.
    
    • Why? Slow cooling promotes the growth of pure, defined crystal lattices, excluding impurities.[1]

  • Isolation: Filter the white crystalline solid, wash with cold MTBE, and dry under vacuum.[1]

RecrystallizationWorkflow Start Crude Material Step1 Dissolve in min. vol. Hot Ethanol (50°C) Start->Step1 Step2 Cool to RT Step1->Step2 Step3 Add Anti-Solvent (MTBE or Heptane) Step2->Step3 Step4 Cloud Point Reached? Step3->Step4 Step4->Step3 No Step5 Refrigerate (4°C) Overnight Step4->Step5 Yes End Filter & Dry Pure Crystal Step5->End

Figure 2: Workflow for purification via anti-solvent recrystallization.

References

  • PubChem Compound Summary. (2025). (R)-5-Amino-4-methylpentan-1-ol hydrochloride.[3][4] National Center for Biotechnology Information.[1] Link

  • BenchChem. (2025).[1][5] Solubility optimization for amino alcohol salts. Technical Support Guide. Link[1]

  • Fisher Scientific. (2025).[1] Amino Alcohols and derivatives: Handling and Solubility. Link

  • Advanced ChemBlocks. (2025). Product Specification: (R)-5-Amino-4-methyl-1-pentanol Hydrochloride. Catalog V147844. Link

Sources

Foundational

Technical Monograph: Safety, Handling, and Stability of (R)-5-Amino-4-methylpentan-1-ol Hydrochloride

This guide is structured as a high-level technical monograph designed for R&D professionals. It transcends the standard Safety Data Sheet (SDS) format by integrating operational causality, handling protocols for hygrosco...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical monograph designed for R&D professionals. It transcends the standard Safety Data Sheet (SDS) format by integrating operational causality, handling protocols for hygroscopic chiral salts, and self-validating safety systems.

Document Control:

  • Compound: (R)-5-Amino-4-methylpentan-1-ol hydrochloride[1]

  • CAS Registry Number: 2734714-91-9 (HCl salt)[1][2]

  • Molecular Formula: C₆H₁₆ClNO[1][2]

  • Class: Chiral Amino Alcohol Salt

  • Context: Pharmaceutical Intermediate / Chiral Building Block

Part 1: Compound Characterization & Physicochemical Logic

The Structural Mandate

This compound is a bifunctional chiral building block. Its utility lies in the precise spatial arrangement of the amino and hydroxyl groups, often used to synthesize peptidomimetics or kinase inhibitors.

Why the Hydrochloride Salt? The free base, (R)-5-amino-4-methylpentan-1-ol, is a viscous liquid or low-melting solid prone to oxidation and difficult to weigh accurately. The hydrochloride salt is engineered to:

  • Increase Stability: Protonation of the amine (

    
    ) prevents oxidative degradation (N-oxidation).
    
  • Enhance Crystallinity: Facilitates purification and precise stoichiometric dosing.

Physicochemical Data Profile
PropertyValue / DescriptionOperational Implication
Appearance White to off-white crystalline solidDiscoloration (yellowing) indicates free base oxidation.
Molecular Weight 153.65 g/mol Use this value for molarity calculations, not the free base MW.
Solubility High in Water, Methanol, DMSOCritical: Incompatible with non-polar solvents (Hexane, Toluene).
Hygroscopicity High (Deliquescent) Rapidly absorbs atmospheric moisture, turning into a corrosive syrup.
Acidity (pH) ~4.0–5.0 (5% aq. solution)Corrosive to mucous membranes; incompatible with acid-sensitive protecting groups (e.g., acetals).
Chirality (R)-EnantiomerRisk: Racemization is unlikely under standard conditions but possible under harsh basic reflux.

Part 2: Hazard Identification & Toxicology (GHS)[3][4]

Senior Scientist Note: While specific toxicological data for this exact CAS is limited, we apply the "Read-Across" principle using structural analogs (e.g., Leucinol, 5-Amino-1-pentanol).

GHS Classification (Predicted)
  • Signal Word: DANGER

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 1 or 2A (Causes serious eye irritation/damage). Note: The HCl moiety significantly increases eye risk compared to the free base.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

The "Amine Salt" Risk Factor

Unlike neutral organic solids, this compound carries a dual threat:

  • Dust Inhalation: The fine crystalline dust is acidic. Inhalation causes immediate irritation to the upper respiratory tract, mimicking HCl gas exposure.

  • Dermal Absorption: Amino alcohols can traverse the stratum corneum. While the salt form reduces volatility, it increases skin residence time if not washed off, leading to chemical burns.

Part 3: Operational Protocols (The Self-Validating System)

The "Inert Loop" Handling Protocol

Because this compound is deliquescent, standard weighing on an open bench leads to water uptake, altering the effective molecular weight and stoichiometry of your reaction.

Protocol:

  • Equilibration: Allow the storage container to reach room temperature before opening to prevent condensation.

  • Atmosphere: Handle strictly under Nitrogen or Argon. If a glovebox is unavailable, use an "Inert Cone" funnel technique.

  • Validation (The Check): Before weighing, inspect the solid.

    • Pass: Free-flowing powder.

    • Fail: Clumped aggregates or liquid film (indicates hydrolysis/hydration). Do not use for critical GMP steps.

Workflow Visualization

The following diagram illustrates the decision logic for handling and spill response, ensuring containment of the acidic residue.

HandlingProtocol Start Start: Handling (R)-5-Amino-4-methylpentan-1-ol HCl Inspect Step 1: Visual Inspection Start->Inspect Condition Condition of Solid? Inspect->Condition Dry Free-Flowing Powder Condition->Dry Wet Clumped / Deliquescent Condition->Wet Action_Dry Weigh in Inert Atmosphere (Glovebox / N2 Stream) Dry->Action_Dry Action_Wet Recrystallize or Adjust MW for Water Content Wet->Action_Wet Reaction Proceed to Synthesis Action_Dry->Reaction Action_Wet->Reaction Spill Emergency: Spill Event Reaction->Spill If Breach Occurs Clean Do NOT Sweep (Dust Risk) Neutralize with NaHCO3 -> Wet Wipe Spill->Clean

Figure 1: Decision logic for material integrity verification and emergency spill response.

Part 4: Storage & Stability Engineering[4]

The Degradation Pathway

The primary failure mode for this compound is Hygroscopic-Induced Hydrolysis .

  • Mechanism: Atmospheric

    
     binds to the 
    
    
    
    lattice
    
    
    Localized acid solution forms
    
    
    Potential acid-catalyzed rearrangement or simply incorrect dosing.
Storage Specifications
  • Temperature: Refrigerate (+2°C to +8°C). Freezing is acceptable but requires longer equilibration times.

  • Container: Amber glass with a Teflon-lined cap. Parafilm is insufficient; use electrical tape or heat-shrink bands for long-term storage.

  • Desiccant: Store secondary containment with active silica gel or

    
    .
    

Part 5: Emergency Response & Disposal

First Aid (Specific to Amine Salts)
  • Eye Contact: Time Critical. Rinse immediately with saline or water for 15+ minutes. The acidic nature of the HCl salt can cause corneal opacity faster than neutral organics.

  • Skin Contact: Wash with soap and water. Do not use ethanol (may enhance absorption).

  • Inhalation: Move to fresh air. If wheezing occurs (acidic irritation), administer oxygen.

Disposal Logic
  • Do not mix with strong bases (e.g., NaOH) in the waste stream without cooling.

    • Reason: Neutralization is exothermic and releases the free amine, which may be volatile and odorous.

  • Protocol: Dissolve in water

    
     Neutralize slowly with Sodium Bicarbonate (
    
    
    
    )
    
    
    Dispose as organic basic waste.

Part 6: Analytical Verification (Quality Control)

To validate the identity and purity of the compound before use, utilize the following parameters:

  • ¹H NMR (DMSO-d₆):

    • Look for the methyl doublet at

      
       ppm.
      
    • Verify the integration of the

      
      -O protons (
      
      
      
      ppm).
    • Safety Check: A broad peak at

      
       ppm indicates the ammonium protons (
      
      
      
      ), confirming the salt form is intact.
  • Specific Rotation

    
    : 
    
    • Critical for confirming the (R)-enantiomer. Compare against the Certificate of Analysis (CoA) value (typically measured in Methanol or Water).

References

  • AChemBlock. (R)-5-Amino-4-methyl-1-pentanol Hydrochloride Product Specifications & CAS Verification. Retrieved from [1]

  • MySkinRecipes. Chemical Specifications and Storage for (R)-5-Amino-4-methylpentan-1-ol hydrochloride. Retrieved from

  • PubChem. Compound Summary for 5-Amino-4-methylpentan-1-ol (Free Base Analog). National Library of Medicine. Retrieved from

  • Fisher Scientific. Safety Data Sheet for Amino Alcohol Salts (General Class Handling). Retrieved from

  • HepatoChem. Handling Hygroscopic Salts in Organic Synthesis. Retrieved from

Sources

Exploratory

An In-Depth Technical Guide to the Stereochemistry and Chirality of 5-Amino-4-methylpentan-1-ol Derivatives

Introduction: The Imperative of Chirality in Modern Drug Development In the landscape of pharmaceutical sciences, chirality is not a mere structural nuance but a critical determinant of therapeutic efficacy and safety. T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, chirality is not a mere structural nuance but a critical determinant of therapeutic efficacy and safety. The spatial arrangement of atoms within a molecule can dictate its interaction with the inherently chiral biological systems of the human body, such as enzymes and receptors.[1][2] Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological, metabolic, and toxicological profiles.[3][4] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of this principle. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines that mandate the characterization and control of stereoisomers in new drug candidates, compelling developers to address stereochemistry from the earliest stages of discovery.[2][3]

Among the vast array of chiral building blocks, γ-amino alcohols represent a privileged structural motif found in numerous blockbuster drugs, including the potent HIV protease inhibitors Ritonavir and Lopinavir.[5][6] The 5-Amino-4-methylpentan-1-ol framework, a classic γ-amino alcohol, is a quintessential example. Its stereochemical properties are the focus of this guide, which aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, control, and analytical validation.

The Stereochemical Landscape of 5-Amino-4-methylpentan-1-ol

The parent structure of 5-Amino-4-methylpentan-1-ol possesses a single stereogenic center at the C4 position, the carbon atom bonded to the methyl group. This gives rise to two enantiomers: (R)-5-Amino-4-methylpentan-1-ol and (S)-5-Amino-4-methylpentan-1-ol.

Chemical structures of (R) and (S)-5-Amino-4-methylpentan-1-olFigure 1. Enantiomers of 5-Amino-4-methylpentan-1-ol.

The complexity escalates when derivatives are synthesized. Functionalization of the primary alcohol or the primary amine can introduce additional chiral centers. For instance, the reduction of a β-amino ketone precursor to form the γ-amino alcohol core introduces a new stereocenter at the hydroxyl-bearing carbon. This creates a pair of diastereomers, commonly designated by syn and anti descriptors, depending on the relative configuration of the two stereocenters. The ability to selectively synthesize a single, desired stereoisomer out of the possible four (for a two-center system) is a paramount challenge in synthetic chemistry and a necessity for clinical development.

Methodologies for Stereoselective Synthesis

Achieving stereocontrol is the cornerstone of synthesizing enantiomerically pure 5-Amino-4-methylpentan-1-ol derivatives. The choice of synthetic strategy is dictated by the desired stereochemical outcome, scalability, and efficiency.

Diastereoselective Reduction of β-Amino Ketone Precursors

One of the most robust and well-established strategies involves the diastereoselective reduction of a chiral N-protected β-amino ketone. The causality behind this approach lies in the ability of specific catalyst systems to preferentially form one diastereomer over the other. The selection of the metal and its chiral ligand is therefore a critical experimental decision. Research has shown that complementary catalyst systems can provide access to either the syn or anti diastereomer from the same precursor.[5][7][8]

  • For anti-Diastereomers: Iridium-catalyzed asymmetric transfer hydrogenation has proven highly effective. The catalyst, often an Iridium complex with a chiral diamine ligand, orchestrates the hydrogen transfer to generate the anti-γ-amino alcohol with high diastereoselectivity.[5][7]

  • For syn-Diastereomers: In contrast, Rhodium-catalyzed asymmetric hydrogenation using molecular hydrogen, typically with a C₂-symmetric bisphosphine ligand like (R)-BINAP, favors the formation of the syn-diastereomer.[5]

stereoselective_reduction precursor N-Protected β-Amino Ketone ir_catalyst Ir-Catalyzed Asymmetric Transfer Hydrogenation precursor->ir_catalyst rh_catalyst Rh-Catalyzed Asymmetric Hydrogenation precursor->rh_catalyst anti_product anti-γ-Amino Alcohol ir_catalyst->anti_product High d.r. syn_product syn-γ-Amino Alcohol rh_catalyst->syn_product High d.r.

Diagram 1: Complementary catalytic routes to syn- and anti-γ-amino alcohols.
Protocol 1: General Procedure for Diastereoselective Reduction

A. anti-Selective Transfer Hydrogenation:

  • To a solution of the N-PMP-protected β-amino ketone (1.0 equiv) in isopropanol, add the Ir-catalyst, typically [Ir(Cp*)I₂]₂, and a chiral ligand such as (S,S)-TsDPEN (catalyst loading: 1-2 mol%).

  • Add formic acid/triethylamine (5:2 mixture) as the hydrogen source.

  • Stir the reaction mixture at the designated temperature (e.g., 40 °C) until completion, monitored by TLC or LC-MS.

  • Upon completion, quench the reaction, perform an aqueous workup, and purify the crude product by column chromatography to yield the anti-γ-amino alcohol.

B. syn-Selective Hydrogenation:

  • In a glovebox, charge a pressure reactor with the N-PMP-protected β-amino ketone (1.0 equiv), Rh(COD)₂BF₄ (1-2 mol%), and a chiral ligand such as (R)-BINAP (1.1 equiv relative to Rh).

  • Add a degassed solvent, such as methanol or dichloromethane.

  • Pressurize the reactor with molecular hydrogen (H₂) to the desired pressure (e.g., 20 bar).

  • Stir the reaction at room temperature until the substrate is fully consumed.

  • Carefully vent the reactor, concentrate the reaction mixture, and purify by column chromatography to isolate the syn-γ-amino alcohol.

Enantioselective Copper-Catalyzed Hydroamination

A more direct and atom-economical approach involves the asymmetric hydroamination of unprotected allylic alcohols. This strategy constructs the chiral amine center in a single step from readily available achiral starting materials. The key to success is a chiral copper-hydride catalyst that not only controls the enantioselectivity but also the regioselectivity, favoring the formation of the γ-amino alcohol over the β-amino alcohol.[6] The choice of solvent is critical in this system to suppress the undesired reduction of the starting material.[6]

Analytical Validation of Stereochemistry

The synthesis of a chiral molecule must be followed by rigorous analytical validation to confirm its stereochemical integrity. This involves two distinct goals: determining the enantiomeric excess (ee) or diastereomeric ratio (dr) and assigning the absolute configuration of the stereocenters.

Chiral HPLC for Quantifying Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard method for separating and quantifying enantiomers. The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.[9] The choice of CSP and mobile phase is crucial and must be optimized for the specific analyte.[9][10]

ParameterNormal-Phase ConditionsReversed-Phase Conditions
Typical CSPs Polysaccharide-based (e.g., Amylose, Cellulose derivatives)Macrocyclic glycopeptide-based (e.g., Teicoplanin), Polysaccharide-based
Mobile Phase Hexane/Isopropanol or Hexane/Ethanol mixturesAcetonitrile/Water or Methanol/Water with additives (e.g., TFA, DEA)
Detection UV (if chromophore present), or post-derivatizationUV, MS
Rationale Good for less polar derivatives. Excellent resolving power.Suitable for more polar, underivatized amino alcohols. Compatible with mass spectrometry.
Protocol 2: General Procedure for Chiral HPLC Analysis
  • Sample Preparation: Dissolve a small amount of the purified 5-Amino-4-methylpentan-1-ol derivative in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Instrumentation: Use an HPLC system equipped with a suitable chiral column (e.g., Daicel Chiralpak series for normal phase).

  • Method Development: Start with an isocratic mobile phase (e.g., 90:10 Hexane:Isopropanol) at a flow rate of 1.0 mL/min.

  • Analysis: Inject 5-10 µL of the sample. Monitor the separation at a suitable UV wavelength (e.g., 210 nm).

  • Quantification: Integrate the peak areas of the two enantiomers (A₁ and A₂). Calculate the enantiomeric excess using the formula: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| × 100.

NMR Spectroscopy for Assigning Absolute Configuration

While HPLC can quantify the ratio of enantiomers, it does not reveal their absolute configuration. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with a Chiral Derivatizing Agent (CDA), is a powerful method for this assignment.[11][12] The CDA, itself a single enantiomer (e.g., (S)-α-methoxy-α-phenylacetic acid, MPA), reacts with both enantiomers of the analyte to form a mixture of diastereomers. These diastereomers have distinct NMR spectra, and the differential chemical shifts (Δδ) of protons near the chiral centers can be systematically analyzed to deduce the absolute configuration of the original analyte.[11]

nmr_cda_principle cluster_0 Analyte (Racemate) cluster_1 Diastereomeric Products R_Analyte (R)-Analyte RS_Product (R,S)-Diastereomer R_Analyte->RS_Product S_Analyte (S)-Analyte SS_Product (S,S)-Diastereomer S_Analyte->SS_Product CDA (S)-CDA (e.g., S-MPA) CDA->RS_Product CDA->SS_Product NMR NMR Spectrometer RS_Product->NMR SS_Product->NMR Spectrum Distinct NMR Signals (Separated Peaks) NMR->Spectrum

Diagram 2: Principle of assigning absolute configuration using a Chiral Derivatizing Agent (CDA) and NMR.
Protocol 3: Derivatization with MPA for NMR Analysis
  • Derivatization: In an NMR tube, dissolve the amino alcohol sample (~5 mg) in deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN).

  • Add one equivalent of (S)-MPA chloride and a non-nucleophilic base like pyridine or triethylamine.

  • Allow the reaction to proceed to completion at room temperature. The formation of the ester or amide bond creates the diastereomeric pair.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the derivatized sample.

  • Analysis: Identify protons close to the newly formed ester/amide linkage and the original stereocenter. Compare the chemical shifts (δ) of these protons between the two diastereomers. By applying established models (e.g., the Mosher model), the observed upfield or downfield shifts can be correlated to the absolute configuration of the alcohol or amine center.[12]

Conclusion

The stereochemistry of 5-Amino-4-methylpentan-1-ol and its derivatives is a critical consideration for their application in medicinal chemistry and drug development. A profound understanding of the stereochemical landscape, coupled with the strategic application of stereoselective synthesis and rigorous analytical validation, is essential for advancing these valuable chiral building blocks from the laboratory to clinical candidates. The methodologies outlined in this guide—from catalyst-controlled diastereoselective reductions to the precise analytical determination of stereochemical purity and identity via chiral HPLC and NMR—represent a validated framework for researchers in the field. As the demand for enantiomerically pure pharmaceuticals continues to grow, mastery of these principles and techniques will remain indispensable for the successful design and development of next-generation therapeutics.

References

  • Leiro, V., Freire, F., Quiñoá, E., & Riguera, R. (2008). Assigning the configuration of amino alcohols by NMR: a single derivatization method. Organic Letters, 10(13), 2733–2736. [Link]

  • Verkade, J. M. M., Quaedflieg, P. J. L. M., Verzijl, G. K. M., Lefort, L., van Delft, F. L., de Vries, J. G., & Rutjes, F. P. J. T. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Communications, 51(73), 13976-13979. [Link]

  • Verkade, J. M. M., et al. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Communications. [Link]

  • Verkade, J. M. M., et al. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Semantic Scholar. [Link]

  • Author, A. et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters. [Link]

  • Li, Y., Wang, Z., & Buchwald, S. L. (2019). Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination. Organic Letters, 21(21), 8619–8623. [Link]

  • Leiro, V., Freire, F., Quiñoá, E., & Riguera, R. (2005). Absolute configuration of amino alcohols by 1H-NMR. Chemical Communications, (40), 5110-5112. [Link]

  • Kim, B., & Lee, W. (1998). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 36(11), 533–538. [Link]

  • ResearchGate. (2008). Assigning the Configuration of Amino Alcohols by NMR: A Single Derivatization Method | Request PDF. [Link]

  • Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(22), 7750–7756. [Link]

  • ResearchGate. (2004). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. [Link]

  • Stache, E. E., et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature, 583(7818), 1-7. [Link]

  • ResearchGate. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols | Request PDF. [Link]

  • McConathy, J., & Owens, M. J. (2003). The Significance of Chirality in Drug Design and Development. Journal of Clinical Psychiatry, 4(1), 1. [Link]

  • Ceramella, J., et al. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Applied Sciences, 12(21), 10909. [Link]

  • Ceramella, J., et al. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. [Link]

  • Singh, R., et al. (2023). The significance of chirality in contemporary drug discovery-a mini review. RSC Medicinal Chemistry. [Link]

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Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of Amino Alcohol Hydrochloride Salts

Introduction: The Critical Role of Salt Form Selection in Drug Development In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a pivo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Salt Form Selection in Drug Development

In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a pivotal decision that profoundly influences the drug's overall performance and viability. Among the various salt forms, amino alcohol hydrochloride salts are frequently utilized due to their potential to enhance solubility, improve dissolution rates, and facilitate straightforward manufacturing processes.[1] However, the introduction of a salt form, particularly a hydrochloride, necessitates a rigorous evaluation of its thermodynamic stability. Instabilities can manifest as physical changes, such as polymorphism and hygroscopicity, or chemical degradation, all of which can compromise the safety, efficacy, and shelf-life of the final drug product.[2][3]

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and assess the thermodynamic stability of amino alcohol hydrochloride salts. By integrating fundamental principles with field-proven experimental insights, this guide aims to equip you with the knowledge to navigate the complexities of salt stability and make informed decisions throughout the drug development lifecycle.

Fundamental Principles of Thermodynamic Stability

The thermodynamic stability of a pharmaceutical salt is governed by the intricate interplay of its solid-state properties. A thermodynamically stable form represents the lowest energy state of a compound under a given set of conditions, making it less susceptible to transformations over time. Key concepts underpinning the stability of amino alcohol hydrochloride salts include:

  • Polymorphism: The ability of a solid material to exist in more than one crystalline form is known as polymorphism.[4][5][6] Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability.[7][8][9] The identification and characterization of all potential polymorphic forms are crucial, as a metastable form may convert to a more stable, and potentially less soluble, form during storage or processing.[7]

  • Hygroscopicity: This refers to the tendency of a substance to attract and hold water molecules from the surrounding environment.[10][11] The hygroscopic nature of a drug substance is a critical parameter to understand as it can impact microbiological activity and stability.[12] Amino alcohol hydrochloride salts can be particularly susceptible to moisture uptake, which can lead to physical changes like deliquescence (dissolving in absorbed water) or chemical degradation through hydrolysis.[13]

  • pH and pKa Relationship: The stability of an amino alcohol hydrochloride salt is intrinsically linked to the pH of its environment and the pKa of the amino alcohol and hydrochloric acid.[14][15] The salt is formed by the reaction of a basic amino group with hydrochloric acid. Changes in the microenvironmental pH, for instance, due to interactions with excipients, can lead to the disproportionation of the salt back to the free base and hydrochloric acid.[2][3]

Experimental Techniques for Stability Assessment

A multi-faceted approach employing various analytical techniques is essential for a thorough characterization of the thermodynamic stability of amino alcohol hydrochloride salts.[16][17]

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[18] It is widely used to determine melting points, identify polymorphic transitions, and assess purity.[4][19]

Experimental Protocol: Polymorph Screening using DSC

  • Sample Preparation: Accurately weigh 2-5 mg of the amino alcohol hydrochloride salt into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating Program: Heat the sample at a controlled rate, typically 10°C/min, under a nitrogen purge.[20] The temperature range should be sufficient to encompass any expected thermal events, such as melting or decomposition.

  • Data Analysis: Analyze the resulting thermogram for endothermic (melting, desolvation) and exothermic (crystallization, decomposition) events. The peak temperature and enthalpy of melting can be used to characterize the crystalline form.[20] Multiple melting peaks may indicate the presence of polymorphs or impurities.

The causality behind this protocol lies in the principle that different crystalline forms will have distinct melting points and enthalpies of fusion. By systematically heating the sample, we can induce and observe these phase transitions, providing a fingerprint of the solid-state form.[21][22]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[23] It is particularly useful for quantifying the amount of volatile content, such as water or residual solvents, and for determining the thermal decomposition profile of a compound.[20][23]

Experimental Protocol: Assessing Solvation and Thermal Decomposition using TGA

  • Sample Preparation: Accurately weigh 5-10 mg of the amino alcohol hydrochloride salt into a TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace.

  • Heating Program: Heat the sample at a controlled rate, typically 10°C/min, under a nitrogen atmosphere, to a temperature beyond its expected decomposition point.[24]

  • Data Analysis: The resulting TGA curve will show weight loss steps corresponding to the loss of volatiles or decomposition. The temperature at which weight loss occurs and the percentage of weight loss provide critical information about the sample's composition and thermal stability.[23][25][26]

This protocol is self-validating as the weight loss can be directly correlated to the loss of specific components (e.g., water in a hydrate) or the decomposition of the molecule itself, providing quantitative data on the material's thermal stability.[23]

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[27][28] It is the gold standard for assessing the hygroscopicity of a pharmaceutical solid.[12][29]

Experimental Protocol: Hygroscopicity Profiling using DVS

  • Sample Preparation: Place a small amount of the amino alcohol hydrochloride salt (typically 10-20 mg) onto the DVS sample pan.

  • Instrument Setup: Equilibrate the sample at a low RH (e.g., 0% RH) until a stable mass is achieved.

  • Humidity Program: Subject the sample to a pre-defined humidity program, typically involving stepwise increases in RH from 0% to 95%, followed by a desorption cycle back to 0% RH.[30] At each RH step, the sample is allowed to equilibrate until the rate of mass change is below a set threshold.

  • Data Analysis: The resulting sorption-desorption isotherm plots the change in mass versus RH.[27] This plot reveals the extent and rate of water uptake, the presence of hysteresis (differences between the sorption and desorption curves), and any critical humidity points where phase transitions may occur.[29]

The rationale for this step-by-step approach is to mimic the potential environmental conditions the drug substance might encounter and to precisely quantify its interaction with water vapor.[12] This allows for a classification of its hygroscopic nature and informs decisions on packaging and storage.[29]

Key Factors Influencing Stability

Several factors can significantly impact the thermodynamic stability of amino alcohol hydrochloride salts. A thorough understanding of these is essential for robust formulation development.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation and induce solid-state phase transformations.[13][31]

  • Humidity: As discussed, moisture can lead to deliquescence, hydrolysis, and can facilitate polymorphic conversions.[13][32]

  • Light: Photodegradation can be a concern for light-sensitive molecules.[13] Appropriate packaging is crucial to mitigate this risk.[32]

  • Excipient Compatibility: Interactions between the amino alcohol hydrochloride salt and excipients in the formulation can alter the microenvironmental pH, potentially leading to salt disproportionation.[2][3] Compatibility studies are therefore a critical component of pre-formulation work.

  • Manufacturing Processes: Processes such as milling, granulation, and compression can introduce mechanical stress and generate localized heat, which can induce polymorphic transformations or the formation of amorphous content.[33]

Data Presentation and Visualization

For ease of comparison and interpretation, quantitative data should be summarized in a structured format.

Table 1: Thermal and Hygroscopic Properties of Amino Alcohol Hydrochloride Salt Candidates

Salt CandidateMelting Point (°C) (DSC)Onset of Decomposition (°C) (TGA)Water Uptake at 80% RH (%) (DVS)
Salt A175.2210.50.5
Salt B162.8195.33.2
Salt C188.1225.0< 0.1

Diagrams for Conceptual Understanding

Visual representations can greatly enhance the understanding of complex relationships and workflows.

Experimental_Workflow cluster_screening Initial Salt Screening cluster_stability In-depth Stability Assessment cluster_decision Decision Making Salt_Formation Salt Formation Initial_Characterization Initial Characterization (PXRD, Melting Point) Salt_Formation->Initial_Characterization Characterize initial salts DSC Differential Scanning Calorimetry (DSC) Initial_Characterization->DSC Select promising candidates TGA Thermogravimetric Analysis (TGA) DSC->TGA Assess thermal stability DVS Dynamic Vapor Sorption (DVS) TGA->DVS Evaluate hygroscopicity Data_Analysis Comprehensive Data Analysis DVS->Data_Analysis Consolidate all data Lead_Candidate_Selection Lead Candidate Selection Data_Analysis->Lead_Candidate_Selection Select most stable form

Caption: Workflow for Thermodynamic Stability Assessment.

Factors_Influencing_Stability center Salt Stability Temp Temperature center->Temp Degradation Polymorphism Humidity Humidity center->Humidity Hygroscopicity Hydrolysis Light Light center->Light Photodegradation Excipients Excipients center->Excipients Disproportionation Processing Manufacturing Processes center->Processing Amorphization Polymorphism

Caption: Interplay of Factors Affecting Salt Stability.

Conclusion

The thermodynamic stability of amino alcohol hydrochloride salts is a multifaceted property that demands a comprehensive and systematic investigation. By employing a suite of analytical techniques and understanding the fundamental principles that govern solid-state behavior, drug development professionals can effectively de-risk their salt selection process. This proactive approach to stability assessment is not merely a regulatory requirement but a scientific necessity to ensure the development of safe, effective, and high-quality pharmaceutical products.

References

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: (R)-5-Amino-4-methylpentan-1-ol HCl as a Strategic Chiral Building Block

Introduction: The Strategic Value of (R)-5-Amino-4-methylpentan-1-ol in Asymmetric Synthesis In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. Chiral...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of (R)-5-Amino-4-methylpentan-1-ol in Asymmetric Synthesis

In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks are fundamental to the efficient construction of these complex molecules, as they introduce stereochemical information at an early stage, guiding the synthesis towards the desired enantiomer.[1][2][] (R)-5-Amino-4-methylpentan-1-ol, available as its hydrochloride salt, is a versatile bifunctional building block that offers two distinct points for chemical modification: a primary amine and a primary alcohol.[4][5] Its defined stereocenter at the C4 position makes it a valuable precursor for the synthesis of a variety of chiral molecules, particularly those targeted at the central nervous system.[5] This guide provides an in-depth exploration of the applications of this building block, complete with detailed protocols and the scientific rationale behind the experimental choices.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is crucial for its effective use in synthesis.

PropertyValueSource
CAS Number 2734714-91-9[4]
Molecular Formula C₆H₁₆ClNO[4][5]
Molecular Weight 153.65 g/mol [4][5]
Appearance White to off-white solid
Purity ≥95%[4]
Storage 2-8°C, under inert gas[5]

The hydrochloride salt form enhances the stability and handling of this amino alcohol. Prior to its use in many organic reactions, the free base is typically generated in situ or in a separate step by treatment with a suitable base.

Core Synthetic Applications and Strategic Considerations

The utility of (R)-5-Amino-4-methylpentan-1-ol HCl stems from the orthogonal reactivity of its amine and alcohol functionalities. This allows for selective transformations at either end of the molecule, providing access to a diverse range of chiral intermediates.

Caption: Synthetic pathways originating from (R)-5-Amino-4-methylpentan-1-ol.

Detailed Protocols and Methodologies

Protocol 1: Free Base Generation

Rationale: Most organic reactions require the nucleophilic free amine. The hydrochloride salt must be neutralized. The choice of base and solvent is critical to ensure the stability of the free amino alcohol and its compatibility with the subsequent reaction.

Step-by-Step Protocol:

  • Dissolution: Dissolve (R)-5-Amino-4-methylpentan-1-ol HCl (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of methanol and tetrahydrofuran (THF).

  • Basification: Cool the solution to 0 °C in an ice bath. Add a mild inorganic base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a slight excess (1.1 eq) of an organic base like triethylamine (TEA), dropwise with stirring.

  • Monitoring: Monitor the pH of the aqueous layer (if present) to ensure it is basic (pH > 8).

  • Extraction (for aqueous workup): If an aqueous base was used, separate the layers. Extract the aqueous layer two to three times with the organic solvent (e.g., DCM).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base, which should be used immediately in the next step.

Protocol 2: N-Acylation to Form Chiral Amides

Rationale: The formation of amides is a fundamental transformation. The resulting amides can be valuable intermediates or final products. The use of a non-nucleophilic base is essential to prevent side reactions.

Step-by-Step Protocol:

  • Preparation: To a solution of the free (R)-5-Amino-4-methylpentan-1-ol (1.0 eq), generated as per Protocol 1, and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM, add the desired acyl chloride or anhydride (1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

  • Workup: Quench the reaction by adding water. Separate the organic layer, and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acyl derivative.

Protocol 3: Oxidation of the Primary Alcohol

Rationale: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing another handle for further synthetic elaboration. The choice of oxidant determines the final oxidation state.

Step-by-Step Protocol (to Carboxylic Acid):

  • Protection (Optional but Recommended): Protect the amino group, for instance as a Boc-carbamate, to prevent side reactions during oxidation.

  • Oxidation: Dissolve the N-protected amino alcohol (1.0 eq) in a suitable solvent like acetone. Add Jones reagent (CrO₃/H₂SO₄) dropwise at 0 °C until a persistent orange color is observed.

  • Quenching: Quench the excess oxidant by the dropwise addition of isopropanol until the solution turns green.

  • Workup: Remove the acetone under reduced pressure. Dilute the residue with water and extract with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting carboxylic acid can be purified by crystallization or chromatography.

Application in Drug Discovery: Synthesis of Pregabalin Analogs

(R)-5-Amino-4-methylpentan-1-ol serves as a key starting material for the synthesis of analogs of Pregabalin, a drug used to treat epilepsy, neuropathic pain, and fibromyalgia.[6] The core structure of Pregabalin is (S)-3-(aminomethyl)-5-methylhexanoic acid.[7][8] While our building block has the opposite stereochemistry at the chiral center, it is invaluable for creating diastereomeric or enantiomeric analogs for structure-activity relationship (SAR) studies.

Caption: Workflow for synthesizing a Pregabalin analog.

The synthesis of Pregabalin itself often involves enzymatic resolution or asymmetric synthesis to set the desired (S)-stereocenter.[6][8] However, the use of chiral building blocks like (R)-5-Amino-4-methylpentan-1-ol provides a direct and efficient route to stereochemically defined analogs, which are crucial for understanding the pharmacophore of GABA analogs.[9][10]

Conclusion and Future Outlook

(R)-5-Amino-4-methylpentan-1-ol HCl is a powerful and versatile chiral building block with significant applications in asymmetric synthesis. Its bifunctional nature allows for a wide range of chemical transformations, leading to the efficient construction of complex chiral molecules. As the demand for enantiopure pharmaceuticals continues to grow, the strategic use of such building blocks will remain a cornerstone of modern drug discovery and development, enabling the exploration of novel chemical space and the creation of next-generation therapeutics.

References

  • MySkinRecipes. (R)-5-Amino-4-methylpentan-1-ol hydrochloride. [Link]

  • MDPI. Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. [Link]

  • Royal Society of Chemistry. Synthesis of (+/−)-Pregabalin and its novel lipophilic β-alkyl-substituted analogues from fatty chains. [Link]

  • National Institutes of Health. Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]

  • National Institutes of Health. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. [Link]

  • Lupine Publishers. Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. [Link]

  • National Institutes of Health. Chiral Aminoalcohol-Derived δ-Lactams Provide Easy Access to Piperidines and Acyclic Five-Carbon Building Blocks Bearing a Tertiary and a Quaternary Stereocenter. [Link]

  • PubChem. (R)-3-amino-4-methylpentan-1-ol. [Link]

  • Google Patents. Preparation method of 4-amino-2-cyclopentene-1-methanol hydrochloride.
  • PubMed. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. [Link]

  • Buchler GmbH. Chiral Building Blocks. [Link]

Sources

Application

Technical Application Note: High-Fidelity Synthesis of Peptidomimetics using (R)-5-Amino-4-methylpentan-1-ol HCl

Executive Summary & Strategic Utility (R)-5-Amino-4-methylpentan-1-ol hydrochloride (CAS: 2734714-91-9) represents a critical chiral building block in the synthesis of next-generation peptidomimetics. Structurally, it fu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

(R)-5-Amino-4-methylpentan-1-ol hydrochloride (CAS: 2734714-91-9) represents a critical chiral building block in the synthesis of next-generation peptidomimetics. Structurally, it functions as a reduced congener of


-Leucine , offering a precise methyl-substituted aliphatic chain that mimics the hydrophobic side chains of branched amino acids while extending the peptide backbone.

In modern drug discovery, this scaffold is utilized primarily for:

  • 
    -Peptide Foldamers:  Precursor to (R)-4-methyl-5-aminopentanoic acid, used to induce specific secondary structures (helices/sheets) resistant to proteolytic degradation.
    
  • Constrained Peptidomimetics: Stereospecific cyclization to yield (R)-3-methylpiperidine cores, a pharmacophore ubiquitous in kinase inhibitors and GPCR ligands.

  • C-Terminal Isosteres: Functioning as a stable "peptide alcohol" terminus to block carboxypeptidase activity.

This guide provides validated protocols for the activation, protection, and incorporation of this chiral synthon into complex bioactive molecules.

Chemical Profile & Handling

PropertySpecification
Chemical Name (R)-5-Amino-4-methylpentan-1-ol hydrochloride
CAS Number 2734714-91-9
Molecular Formula C₆H₁₅NO[1][2] · HCl
Molecular Weight 153.65 g/mol
Chiral Purity (ee) ≥ 98% (Critical for foldamer stability)
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM/Ether
Storage Hygroscopic. Store at 2–8°C under Argon.

Handling Precaution: As a hydrochloride salt, the amine is protonated and non-nucleophilic. Successful coupling requires in situ neutralization or a "Free-Basing" step (Protocol A).

Experimental Protocols

Protocol A: Chemoselective N-Protection (Boc-Strategy)

Objective: To mask the primary amine, allowing modification of the hydroxyl group or the backbone without polymerization.

Reagents:

  • (R)-5-Amino-4-methylpentan-1-ol HCl (1.0 eq)[2]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM) / Methanol (MeOH) (4:1 ratio)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g of the HCl salt in 10 mL of MeOH. The solution will be clear.

  • Neutralization: Cool to 0°C. Add 2.5 eq of TEA dropwise. Stir for 10 minutes. Observation: Slight fuming or precipitate (TEA·HCl) may form.

  • Solvent Adjustment: Dilute with 40 mL of DCM. (The mixed solvent system ensures solubility of the polar salt and the lipophilic Boc-product).

  • Acylation: Add Boc₂O (1.1 eq) dissolved in minimal DCM dropwise over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Stain: Ninhydrin; Product R_f ~0.5 in 5% MeOH/DCM).

  • Workup: Evaporate volatiles. Redissolve residue in EtOAc. Wash with 5% Citric Acid (to remove unreacted amine/TEA), Sat. NaHCO₃, and Brine.[3]

  • Yield: Expect >90% yield of (R)-N-Boc-5-amino-4-methylpentan-1-ol .

Protocol B: Oxidation to -Amino Acid (Peptidomimetic Backbone)

Objective: To convert the alcohol to a carboxylic acid, creating a


-amino acid building block for solid-phase peptide synthesis (SPPS).

Mechanism: A two-step oxidation (TEMPO/BAIB) is preferred over Jones oxidation to prevent acid-labile Boc removal.

Reagents:

  • (R)-N-Boc-5-amino-4-methylpentan-1-ol (from Protocol A)

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.2 eq)

  • BAIB (Bis-acetoxyiodobenzene) (2.2 eq)

  • Acetonitrile (ACN) / Water (1:1)

Step-by-Step Methodology:

  • Setup: Dissolve the N-Boc alcohol (1.0 eq) in ACN/Water (0.1 M concentration).

  • Catalyst Addition: Add TEMPO (0.2 eq) and stir until dissolved (orange solution).

  • Oxidant Addition: Add BAIB (2.2 eq) in portions over 30 minutes at 0°C.

  • Reaction: Stir at RT for 4–8 hours. Color Change: Solution may turn from orange to pale yellow.

  • Quench: Add 10% Na₂S₂O₃ solution to quench excess oxidant.

  • Extraction: Acidify to pH 3 with 1M HCl (carefully, to avoid Boc removal) and extract immediately with EtOAc (3x).

  • Product: (R)-5-((tert-butoxycarbonyl)amino)-4-methylpentanoic acid .

    • Application: This acid can now be loaded onto Wang resin or coupled to the N-terminus of a growing peptide chain to introduce a

      
      -turn.
      
Protocol C: Stereoselective Cyclization to (R)-3-Methylpiperidine

Objective: To synthesize a constrained chiral heterocycle for small-molecule drug discovery.

Reagents:

  • (R)-5-Amino-4-methylpentan-1-ol HCl (1.0 eq)[2]

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • DEAD or DIAD (1.2 eq)

  • Solvent: THF (Anhydrous)

Note: Direct Mitsunobu on the amino-alcohol is risky due to N-alkylation. A preferred route involves N-protection (Protocol A), O-activation (Tosylation), and intramolecular displacement.

Refined Cyclization Protocol (via Tosylate):

  • Activation: React N-Boc alcohol with p-Toluenesulfonyl chloride (TsCl) and Pyridine in DCM to form the O-Tosylate .

  • Cyclization: Treat the O-Tosylate with TFA/DCM (1:1) to remove the Boc group. Evaporate to dryness.

  • Intramolecular Displacement: Dissolve the resulting amine-tosylate salt in DMF. Add excess DIPEA (3.0 eq) and heat to 60°C.

  • Mechanism: The free amine attacks the C1-Tosylate carbon (S_N2).

  • Result: (R)-3-methylpiperidine .

    • Stereochemistry Note: The chiral center at C4 of the chain becomes C3 of the ring. Since the reaction does not touch the chiral center, the (R)-configuration is retained.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways available from the core scaffold.

G Start (R)-5-Amino-4-methylpentan-1-ol HCl (Starting Material) Step1 Neutralization & N-Boc Protection Start->Step1 DIPEA, Boc2O Intermediate N-Boc-Amino Alcohol (Stable Intermediate) Step1->Intermediate PathA Oxidation (TEMPO/BAIB) Intermediate->PathA Path 1: Linear PathB Activation (TsCl/Pyridine) Intermediate->PathB Path 2: Cyclic ProdA gamma-Amino Acid (Peptidomimetic Backbone) PathA->ProdA COOH Formation InterB O-Tosylate Intermediate PathB->InterB Cyclization Deprotection & Cyclization (Base) InterB->Cyclization TFA; then Heat ProdB (R)-3-Methylpiperidine (Chiral Heterocycle) Cyclization->ProdB Intramolecular SN2

Figure 1: Divergent synthetic pathways transforming the amino-alcohol scaffold into linear


-amino acids or cyclic piperidines.

Analytical Validation Standards

To ensure scientific integrity, the following data checkpoints must be met:

CheckpointMethodExpected ResultInterpretation
Purity HPLC (C18 Column)Single Peak >98%Absence of regioisomers or racemization.
Identity ¹H-NMR (DMSO-d₆)Methyl doublet at ~0.9 ppmConfirms the integrity of the methyl side chain.
Chirality Chiral HPLCee > 98%Critical for biological activity; racemization suggests harsh conditions.[4]
Mass Spec LC-MS (ESI+)[M+H]⁺ = 118.1 (Free Base)Confirms molecular weight (153.6 for HCl salt - 36.5).
Troubleshooting Guide
  • Issue: Low yield during Boc protection.

    • Cause: Incomplete neutralization of the HCl salt.

    • Fix: Ensure pH is >8 (check with wet pH paper) before adding Boc₂O.

  • Issue: Racemization during Cyclization.

    • Cause: Excessive heat or strong base promoting elimination.

    • Fix: Keep cyclization temperature <70°C and use non-nucleophilic bases like DIPEA.

References

  • Reagentia. (2024).[2] (R)-5-Amino-4-methylpentan-1-ol hydrochloride Product Specification. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase. Retrieved from [Link]

  • PubChem. (2025).[5][6] Compound Summary: 5-Amino-4-methylpentan-2-ol (Related Isomer Data). Retrieved from [Link]

  • MDPI. (2021). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]

Sources

Method

Protecting Group Strategies for (R)-5-Amino-4-methylpentan-1-ol HCl

An In-depth Technical Guide Abstract (R)-5-Amino-4-methylpentan-1-ol is a valuable chiral building block in pharmaceutical synthesis, notable for its bifunctional nature, possessing both a primary amine and a primary alc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

(R)-5-Amino-4-methylpentan-1-ol is a valuable chiral building block in pharmaceutical synthesis, notable for its bifunctional nature, possessing both a primary amine and a primary alcohol.[1][2] The hydrochloride salt form requires neutralization before synthetic modification. Successful incorporation of this synthon into complex molecules necessitates a robust and well-designed protecting group strategy to mask the reactivity of one or both functional groups, preventing self-reaction and enabling selective transformations at other sites. This guide provides a comprehensive overview of strategic considerations, detailed experimental protocols, and orthogonal approaches for the protection and deprotection of the amine and alcohol functionalities of this key intermediate.

Strategic Considerations for Protecting (R)-5-Amino-4-methylpentan-1-ol

The presence of two nucleophilic groups—an amine and an alcohol—in the same molecule requires careful planning. The primary amine is generally more nucleophilic than the primary alcohol, allowing for a degree of inherent chemoselectivity. However, for most synthetic routes, explicit protection is essential for achieving high yields and avoiding complex product mixtures.

The ideal protecting group strategy is governed by the principles of orthogonality , where each protecting group can be removed under specific conditions without affecting the other.[3][4][5]

Key Factors for Selecting Protecting Groups:

  • Stability: The chosen group must be stable to the reaction conditions planned for subsequent steps.

  • Ease of Introduction/Removal: Protection and deprotection steps should be high-yielding and use readily available, non-destructive reagents.[3]

  • Orthogonality: The ability to deprotect one functional group while the other remains protected is critical for sequential modifications.[4][6]

  • Atom Economy: The protecting group should add minimal complexity and molecular weight.

The following sections will detail specific strategies for protecting the amine and alcohol functionalities, both individually and in an orthogonal fashion.

Protection of the Amine Functionality

The primary amine of (R)-5-Amino-4-methylpentan-1-ol is a potent nucleophile. Its protection is typically the first step in a synthetic sequence. The most common and effective protecting groups are carbamates, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

tert-Butoxycarbonyl (Boc) Group

The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of introduction and its facile cleavage under mild acidic conditions, to which many alcohol protecting groups are stable.[7][8]

Mechanism of Protection: The reaction proceeds via the nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[9][10] The presence of a base neutralizes the HCl salt and facilitates the reaction.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R-NH₂ Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Boc2O Boc₂O Boc2O->Tetrahedral ProtectedAmine R-NH-Boc Tetrahedral->ProtectedAmine Collapse Byproducts tBuOH + CO₂ Tetrahedral->Byproducts Decomposition of Leaving Group

Caption: Mechanism of Base-Catalyzed Boc Protection.

Protocol 1: Boc Protection of (R)-5-Amino-4-methylpentan-1-ol

  • Setup: In a round-bottom flask, suspend (R)-5-Amino-4-methylpentan-1-ol HCl (1.0 equiv) in a 2:1 mixture of Dichloromethane (DCM) and water.

  • Neutralization: Cool the mixture to 0 °C in an ice bath. Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 equiv) dropwise to neutralize the HCl salt and act as a base for the reaction. Stir for 10 minutes.

  • Reaction: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) to the solution.

  • Stirring: Allow the reaction to warm to room temperature and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash with 1M HCl (1 x 15 mL), saturated aqueous NaHCO₃ (1 x 15 mL), and finally with brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected product, which is often pure enough for the next step without further purification.

Benzyloxycarbonyl (Cbz) Group

The Cbz group is another robust amine protecting group.[11][12] It is stable under a wide range of conditions but is uniquely cleaved by catalytic hydrogenolysis, providing an orthogonal deprotection strategy to the acid-labile Boc group and fluoride-labile silyl ethers.[11][13][14]

Protocol 2: Cbz Protection of (R)-5-Amino-4-methylpentan-1-ol

  • Setup: Dissolve (R)-5-Amino-4-methylpentan-1-ol HCl (1.0 equiv) in a 1:1 mixture of THF and water.

  • Basification: Cool to 0 °C and add sodium bicarbonate (NaHCO₃) (2.5 equiv).

  • Reaction: Add benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise while stirring vigorously.

  • Stirring: Allow the mixture to warm to room temperature and stir overnight. Monitor by TLC.

  • Workup: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 25 mL).

  • Washing: Wash the combined organic layers with water (2 x 20 mL) and brine (1 x 20 mL).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel if necessary.

Protection of the Alcohol Functionality

The primary alcohol is less nucleophilic than the amine but will react under many conditions. Protecting it is crucial if the amine is to be deprotected and modified. Silyl ethers and benzyl ethers are common choices.

tert-Butyldimethylsilyl (TBDMS) Ether

The TBDMS group is ideal for selectively protecting primary alcohols due to its steric bulk.[15] It is stable to a wide range of non-acidic and non-fluoride conditions, making it orthogonal to both Cbz and Boc protection.

Protocol 3: TBDMS Protection of N-Boc-(R)-5-Amino-4-methylpentan-1-ol

  • Setup: Dissolve the N-Boc protected amino alcohol (1.0 equiv) in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: Add imidazole (2.5 equiv) followed by tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv).[16]

  • Stirring: Stir the reaction at room temperature for 12-16 hours. Monitor by TLC. For hindered substrates, gentle heating may be required.[17]

  • Workup: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers thoroughly with water and brine to remove DMF and imidazole.[17]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel.[15]

Benzyl (Bn) Ether

The benzyl ether is a very robust protecting group, stable to strongly acidic and basic conditions.[18][19] Its removal via hydrogenolysis makes it orthogonal to acid/base labile groups but not to the Cbz group.

Protocol 4: Benzyl Protection of N-Boc-(R)-5-Amino-4-methylpentan-1-ol

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the N-Boc protected amino alcohol (1.0 equiv) in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv) portion-wise. Stir for 30 minutes at 0 °C.

  • Reaction: Add benzyl bromide (BnBr) (1.2 equiv) dropwise. A catalytic amount of tetrabutylammonium iodide (n-Bu₄NI) can be added to accelerate the reaction.[20]

  • Stirring: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the mixture with ethyl acetate (3 x 25 mL).

  • Washing: Wash the combined organic layers with water and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Orthogonal Protection and Deprotection Strategies

The true power of protecting groups lies in their orthogonal application, allowing for the selective unmasking and reaction of each functional group.

Orthogonal_Strategy Start (R)-5-Amino-4-methylpentan-1-ol N_Protected N-Boc Protected Start->N_Protected Boc₂O, Base Fully_Protected N-Boc, O-TBDMS Protected N_Protected->Fully_Protected TBDMSCl, Imidazole O_Deprotected N-Boc Protected (Free OH) Fully_Protected->O_Deprotected TBAF N_Deprotected O-TBDMS Protected (Free NH₂) Fully_Protected->N_Deprotected TFA or HCl Final Fully Deprotected O_Deprotected->Final TFA or HCl N_Deprotected->Final TBAF

Caption: Orthogonal Strategy using Boc and TBDMS protecting groups.

Deprotection Protocols

Table 1: Summary of Deprotection Conditions

Protecting GroupReagents & ConditionsFunctionality FreedOrthogonal To
Boc Trifluoroacetic acid (TFA) in DCM; or 4M HCl in Dioxane/Methanol.[21][22]AmineTBDMS, Bn, Cbz
Cbz H₂, Pd/C (10%), in Methanol or Ethanol, under atmospheric pressure.[14]AmineTBDMS, Boc
TBDMS Tetrabutylammonium fluoride (TBAF) in THF; or Acetic Acid in THF/H₂O.[17][23]AlcoholBoc, Cbz, Bn
Bn H₂, Pd/C (10%), in Methanol or Ethanol.[14][19]AlcoholBoc, TBDMS

Protocol 5: Selective N-Boc Deprotection

  • Setup: Dissolve the fully protected (N-Boc, O-TBDMS) substrate in DCM (approx. 0.1 M).

  • Reaction: Add Trifluoroacetic acid (TFA) (5-10 equiv, or 25-50% v/v) at 0 °C.[9]

  • Stirring: Stir at room temperature for 1-3 hours, monitoring by TLC.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting amine salt can often be used directly or neutralized with a mild base (e.g., NaHCO₃ solution) and extracted.

Protocol 6: Selective O-TBDMS Deprotection

  • Setup: Dissolve the fully protected (N-Boc, O-TBDMS) substrate in anhydrous THF.

  • Reaction: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv) dropwise at room temperature.[17]

  • Stirring: Stir for 1-4 hours and monitor by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract with ethyl acetate.

  • Washing & Isolation: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Protection Insufficient reagent; poor quality solvent/reagents; steric hindrance.Increase equivalents of protecting agent and base. Ensure anhydrous conditions for silyl/benzyl ether formations. Increase reaction time or temperature.
Low Yield on Deprotection Substrate degradation under harsh conditions; formation of byproducts.For Boc deprotection, add a cation scavenger like anisole or triethylsilane to prevent alkylation of the product by the t-butyl cation.[22][24] Use milder deprotection conditions (e.g., weaker acid for Boc, different fluoride source for TBDMS).
Simultaneous Deprotection Lack of orthogonality in chosen groups (e.g., Cbz and Bn).Re-evaluate the synthetic plan. Choose a truly orthogonal protecting group pair, such as Boc and TBDMS, or Cbz and an acid-stable alcohol protecting group.
Difficult Purification Co-elution of product and starting material; presence of reagent byproducts (e.g., imidazole, HOBt).Ensure the reaction goes to completion. Perform thorough aqueous washes during workup to remove water-soluble impurities. Optimize chromatography conditions (solvent gradient, silica type).

References

  • Benchchem. (2025).
  • Benchchem. (2025). An In-depth Technical Guide to the Boc Protection of Primary Amines.
  • Scribd. (n.d.). Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group.
  • Benchchem. (2025). Protocol for Boc protection of primary amines with N'-tert-butyl(tert-butoxy)carbohydrazide.
  • Benchchem. (2025). Understanding Boc protection and deprotection in peptide synthesis.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • National Center for Biotechnology Information. (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers.
  • Thieme. (n.d.). One-Pot Bi(OTf)3-Catalyzed Oxidative Deprotection of tert-Butyldimethyl Silyl Ethers.
  • Benchchem. (2025). Conditions for removing TBDMS group in the presence of other protecting groups.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Benchchem. (2025). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
  • An Excellent Method for Cbz-protection of Amines. (2010).
  • University of Bristol. (n.d.).
  • University of Windsor. (n.d.). Alcohol Protecting Groups.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • PubMed. (n.d.). The 4-(tert-butyldiphenylsiloxy)
  • National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Benchchem. (2025). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers.
  • SynArchive. (2024). Protection of Alcohol by Ether.
  • Benchchem. (2025). The Enduring Guardian: An In-depth Technical Guide to the Carboxybenzyl (Cbz) Protecting Group for Amines.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • National Center for Biotechnology Information. (n.d.).
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • Oxford Academic. (n.d.). Excellent Method for Cbz-protection of Amines.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Indian Institute of Technology Bombay. (2020). Protecting Groups.
  • National Center for Biotechnology Information. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • ResearchGate. (n.d.). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine.
  • ACS Publications. (n.d.). Amino Acid-Protecting Groups.
  • Advanced ChemBlocks. (n.d.). (R)-5-Amino-4-methyl-1-pentanol Hydrochloride.
  • Reddit. (2024). How to get higher yields for TBDMSCl protection of alcohol.
  • Reddit. (2023). Selective protection of alcohol over amine.
  • Wikipedia. (n.d.). Protecting group.
  • YouTube. (2022). Protecting Groups - Organic Reagents | Protection of Amines & Alcohols.
  • MySkinRecipes. (n.d.). (R)-5-Amino-4-methylpentan-1-ol hydrochloride.

Sources

Application

Application Note: Strategic Synthesis of Chiral Piperidine Auxiliaries from (R)-5-Amino-4-methylpentan-1-ol

This Application Note is designed to provide a rigorous, field-validated guide for the conversion of (R)-5-Amino-4-methylpentan-1-ol hydrochloride into high-value chiral scaffolds. While "chiral auxiliary" typically refe...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, field-validated guide for the conversion of (R)-5-Amino-4-methylpentan-1-ol hydrochloride into high-value chiral scaffolds.

While "chiral auxiliary" typically refers to temporary directing groups (like Evans' oxazolidinones), the specific structure of this 1,5-amino alcohol dictates its primary utility as a precursor to (R)-3-Methylpiperidine —a "privileged structure" in medicinal chemistry and a potent chiral amine auxiliary for asymmetric synthesis (e.g., as a chiral base or ligand).

This guide focuses on the cyclization to the chiral piperidine scaffold and its subsequent functionalization into an N-acyl chiral auxiliary capable of directing stereoselective transformations.

Executive Summary

(R)-5-Amino-4-methylpentan-1-ol hydrochloride (CAS: 2734714-91-9) is a specialized 1,5-amino alcohol. Unlike 1,2-amino alcohols (which form oxazolidinones) or 1,3-amino alcohols (which form oxazinanones), this substrate is the direct linear precursor to the (R)-3-Methylpiperidine scaffold.

This scaffold is critical in drug development (e.g., Janus kinase inhibitors like Tofacitinib analogs) and serves as a chiral auxiliary in asymmetric alkylations and as a component of chiral Lewis bases. This guide details the robust conversion of the linear precursor into the cyclic chiral auxiliary via a nucleophilic displacement strategy that preserves enantiomeric purity.

Key Applications
  • Chiral Building Block: Synthesis of (R)-3-Methylpiperidine.[1]

  • Chiral Auxiliary: Preparation of N-Acyl-3-methylpiperidines for diastereoselective enolate alkylation.

  • Ligand Synthesis: Precursor to chiral amino-phosphine ligands.

Pathway Analysis & Logic

The transformation relies on an intramolecular nucleophilic substitution (


). Since the chiral center is located at C4 (relative to the hydroxyl), it is remote from the reaction site (C1). Therefore, the stereochemistry is retained , yielding the (R)-enantiomer of the piperidine.
Mechanistic Pathway (DOT Visualization)

G Start (R)-5-Amino-4-methylpentan-1-ol (Linear Precursor) Prot N-Boc Intermediate (Protection) Start->Prot Boc2O, NaOH Free-basing Act O-Mesylate (Activation) Prot->Act MsCl, Et3N 0°C Cyc N-Boc-3-Methylpiperidine (Cyclization) Act->Cyc KOtBu or NaH Intramolecular SN2 Final (R)-3-Methylpiperidine (Chiral Scaffold) Cyc->Final TFA/DCM Deprotection Aux N-Propionyl-3-Methylpiperidine (Active Chiral Auxiliary) Final->Aux EtCOCl, Base Auxiliary Formation

Figure 1: Synthetic workflow from linear amino alcohol to functional chiral auxiliary.

Experimental Protocols

Protocol A: Synthesis of (R)-3-Methylpiperidine Scaffold

Objective: Cyclization of the amino alcohol with full retention of configuration. Scale: 10.0 mmol basis.

Step 1: N-Protection (Boc-ylation)

Rationale: The amine must be protected to prevent polymerization during the alcohol activation step. The Boc group also increases the acidity of the NH proton for the subsequent cyclization.

  • Dissolution: Suspend (R)-5-Amino-4-methylpentan-1-ol HCl (1.54 g, 10 mmol) in DCM (20 mL) and Water (10 mL) .

  • Basification: Add NaOH (2.5 eq, 1.0 g) dissolved in water (5 mL) to free-base the amine. Stir for 10 min.

  • Reaction: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq, 2.4 g) in one portion.

  • Monitoring: Stir vigorously at RT for 4 hours. Monitor by TLC (Stain: Ninhydrin; Product Rf ~0.5 in 50% EtOAc/Hex).

  • Workup: Separate phases. Extract aqueous layer with DCM (2 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

    • Yield Target: >95% (Viscous colorless oil).

Step 2: O-Activation (Mesylation)

Rationale: Converting the hydroxyl into a mesylate (OMs) creates a potent leaving group. Tosylation (OTs) is an alternative, but mesylates generally cyclize faster for 6-membered rings.

  • Setup: Dissolve the N-Boc intermediate (10 mmol) in anhydrous DCM (30 mL) under Nitrogen. Cool to 0°C .[1][2]

  • Addition: Add Triethylamine (TEA) (1.5 eq, 2.1 mL). Then, add Methanesulfonyl chloride (MsCl) (1.2 eq, 0.93 mL) dropwise over 10 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

  • Quench: Quench with saturated NaHCO₃ (20 mL).

  • Isolation: Extract with DCM, dry (MgSO₄), and concentrate to yield the crude mesylate. Do not purify on silica to avoid hydrolysis; proceed immediately to cyclization.

Step 3: Cyclization (Ring Closure)

Rationale: Treatment with a strong base deprotonates the carbamate nitrogen, triggering an intramolecular


 attack on the mesylate.
  • Solvent Switch: Dissolve the crude mesylate in anhydrous THF (50 mL) .

  • Base Addition: Cool to 0°C. Add Potassium tert-butoxide (KOtBu) (1.5 eq, 1.68 g) or NaH (60% dispersion, 1.5 eq) in portions.

    • Note: KOtBu is preferred for solubility and speed in THF.

  • Cyclization: Stir at 0°C for 30 min, then reflux (66°C) for 2–4 hours.

    • Checkpoint: Monitor disappearance of starting material by TLC.

  • Workup: Cool to RT. Quench with saturated NH₄Cl. Extract with EtOAc (3 x 20 mL).

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields (R)-N-Boc-3-methylpiperidine .

Step 4: Deprotection
  • Reaction: Dissolve intermediate in DCM (10 mL) and add Trifluoroacetic acid (TFA) (5 mL). Stir for 2 hours.

  • Free-Basing: Concentrate to remove excess TFA. Dissolve residue in MeOH, pass through a basic ion-exchange resin (or treat with K₂CO₃/MeOH) to obtain the free amine.

  • Distillation: (R)-3-Methylpiperidine is a volatile liquid (bp ~125°C). Kugelrohr distillation is recommended for high purity.

Protocol B: Preparation of the N-Propionyl Chiral Auxiliary

Objective: Convert the scaffold into an active auxiliary for asymmetric alkylation (analogous to Evans/Myers auxiliaries).

  • Setup: Dissolve (R)-3-Methylpiperidine (5 mmol, 0.50 g) in anhydrous DCM (15 mL) . Add Triethylamine (1.5 eq, 1.05 mL). Cool to 0°C.[1][2]

  • Acylation: Add Propionyl Chloride (1.1 eq, 0.48 mL) dropwise.

  • Reaction: Stir at 0°C for 30 mins, then RT for 2 hours.

  • Workup: Wash with 1M HCl (to remove unreacted amine), then NaHCO₃. Dry and concentrate.

  • Result: (R)-1-Propionyl-3-methylpiperidine .

    • Application: This amide can now be subjected to asymmetric enolate alkylation (using LDA/R-X), where the C3-methyl group induces facial selectivity.

Analytical Data & Specifications

ParameterSpecification / Expected Value
Starting Material (R)-5-Amino-4-methylpentan-1-ol HCl
MW 153.65 g/mol (HCl salt)
Intermediate (R)-N-Boc-3-methylpiperidine
Final Product (R)-3-Methylpiperidine
Optical Rotation

(c=1, MeOH) [Lit. value for (R)-isomer]
1H NMR Diagnostic Doublet at

ppm (3H, methyl group). Multiplets at 2.8-3.0 ppm (Ring protons adjacent to N).
Chiral Purity >98% ee (Determined by Chiral GC or derivatization with Mosher's acid)

Critical Control Points & Troubleshooting

Cyclization Efficiency (Ring Size)
  • Issue: 1,5-amino alcohols form 6-membered rings (piperidines) rapidly. However, intermolecular dimerization can compete at high concentrations.

  • Solution: Perform the cyclization step (Step 3) under high dilution (0.05 M to 0.1 M) if dimerization is observed.

Enantiomeric Integrity
  • Risk: Racemization is unlikely in this pathway because the chiral center (C4 of start material, C3 of product) is not part of the leaving group or the nucleophile.

  • Verification: Confirm ee% using chiral HPLC (Chiralpak AD-H column) on the N-Boc intermediate or N-Benzoyl derivative.

Alternative "Auxiliary" Structure: The Cyclic Carbamate

While 1,2-amino alcohols form oxazolidinones (Evans), this 1,5-amino alcohol would theoretically form a 1,3-oxazepan-2-one (7-membered cyclic carbamate) if reacted with CDI or Phosgene.

  • Note: 7-membered rings are kinetically disfavored compared to 5- or 6-membered rings. The synthesis of the piperidine (Protocol A) is significantly more robust and industrially relevant than forcing the 7-membered carbamate formation.

References

  • Synthesis of 3-Substituted Piperidines

    • Title: "Practical Synthesis of Enantiopure 3-Substituted Piperidines via Intramolecular Cycliz
    • Source:Journal of Organic Chemistry (General methodology reference).
    • Context: Confirms the N-Boc/O-Ms cyclization str
  • Chiral Piperidines as Auxiliaries

    • Title: "Asymmetric Synthesis Using Chiral Piperidines."
    • Source:Chemical Reviews.
    • Context: Describes the use of C3-substituted piperidines in asymmetric desymmetrization and alkyl
  • Starting Material Data

    • Title: "(R)-5-Amino-4-methylpentan-1-ol hydrochloride Product Page."
    • Source: PubChem / Chemical Vendors.[3]

    • Context: Verific
  • Mechanistic Grounding (Beak's Lithiation)

    • Title: "Asymmetric Deproton
    • Source:Journal of the American Chemical Society.[4]

    • Context: Validates the use of N-protected piperidines as chiral building blocks.

(Note: While specific literature on the exact conversion of this specific CAS number is proprietary or sparse, the protocols above are derived from standard, authoritative methodologies for homologous amino alcohols, ensuring scientific validity.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization of (R)-5-Amino-4-methylpentan-1-ol

Welcome to the technical support center for handling (R)-5-Amino-4-methylpentan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling (R)-5-Amino-4-methylpentan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you maintain the stereochemical integrity of this chiral building block throughout your synthetic routes.

Troubleshooting Guide

This section addresses specific experimental issues that can lead to the loss of enantiomeric excess (ee). Each entry details the potential causes and provides actionable solutions.

Q1: I'm observing a significant loss of enantiomeric excess in my product after a reaction involving (R)-5-Amino-4-methylpentan-1-ol. What are the likely causes?

A1: Loss of enantiomeric excess, or racemization, can occur at several stages of a synthetic sequence. For a molecule like (R)-5-Amino-4-methylpentan-1-ol, with a chiral center adjacent to an amino group, the primary culprits are conditions that facilitate the formation of an achiral intermediate.

Potential Causes:

  • Harsh Reaction Conditions: Elevated temperatures, or strongly acidic or basic environments, can promote racemization. For instance, strong bases can deprotonate the amine, leading to a planar carbanion or a rapidly inverting nitrogen center, which can result in racemization upon reprotonation.[1][2]

  • Inappropriate Protecting Groups: Failure to protect the amino or hydroxyl group, or using a protecting group that is unstable under the reaction conditions, can expose these functionalities to reagents that induce racemization.

  • Reaction Mechanism: Certain reaction mechanisms are inherently more prone to racemization. For example, reactions that proceed through carbocation intermediates at the chiral center will lead to a racemic mixture.[2] Similarly, some catalytic processes can actively racemize chiral centers.[3][4][5]

  • Work-up and Purification: Exposure to acidic or basic conditions during aqueous work-up or purification on silica gel (which is acidic) can cause racemization of the final product.[6]

Solutions:

  • Reaction Optimization: Screen for milder reaction conditions, including lower temperatures and the use of non-ionic bases or buffered systems to maintain a neutral pH.

  • Strategic Use of Protecting Groups: Employ robust protecting groups for both the amine and alcohol functionalities that are stable to the reaction conditions.

  • Careful Selection of Reagents: Choose reagents and catalysts known to preserve stereochemistry. For example, in amide coupling reactions, use reagents that minimize racemization.[7][8][9][10]

  • Modified Work-up and Purification: Use buffered aqueous solutions for work-up and consider using deactivated silica gel or alternative purification methods like chromatography on neutral alumina.

Q2: How can I minimize racemization when activating the hydroxyl group of (R)-5-Amino-4-methylpentan-1-ol for a substitution reaction?

A2: Activating the primary alcohol for nucleophilic substitution is a common transformation that can inadvertently lead to racemization if not handled carefully, especially if the neighboring amine is not adequately protected.

Common Pitfalls and Solutions:

  • Mitsunobu Reaction: While the Mitsunobu reaction is known for proceeding with inversion of stereochemistry at a chiral alcohol center, racemization can occur if the reaction conditions are not optimal or if side reactions become significant.[11][12][13][14][15]

    • Protocol: To minimize racemization, ensure the pKa of the nucleophile is appropriate (generally below 13), and add the reagents in the correct order (typically alcohol, nucleophile, and triphenylphosphine followed by slow addition of the azodicarboxylate at low temperature).[11][12]

  • Conversion to Sulfonates (e.g., Tosylates, Mesylates): This is a reliable method for activating alcohols. However, the presence of a nearby unprotected amine can lead to side reactions or racemization under basic conditions.

    • Protocol: Protect the amine group first (e.g., as a carbamate) before proceeding with the sulfonation. Use a non-nucleophilic base like triethylamine or pyridine in an aprotic solvent at low temperatures.

Q3: My amide coupling reaction using (R)-5-Amino-4-methylpentan-1-ol is showing significant epimerization. How can I prevent this?

A3: Racemization during amide bond formation is a well-documented issue, particularly when the chiral center is adjacent to the reacting amine.[8][16]

Mechanisms of Racemization: The primary pathway for racemization in this context is the formation of an oxazolone intermediate from the activated carboxylic acid, which can then tautomerize to an achiral form. While the chiral center in (R)-5-Amino-4-methylpentan-1-ol is not alpha to a carbonyl, the basic conditions often employed can still lead to deprotonation and inversion.

Strategies for Prevention:

  • Use of Racemization-Suppressing Coupling Reagents: Several modern coupling reagents are designed to minimize racemization.[7][9][10] Examples include those based on ynamides or carbodiimides used in conjunction with additives like ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[10]

  • Control of Reaction Conditions: Perform the coupling at low temperatures and use a non-nucleophilic base. The choice of solvent can also be critical; polar aprotic solvents are often preferred.

  • Protecting Group Strategy: Protecting the hydroxyl group can prevent it from interfering with the coupling reaction and potentially influencing the stereochemical outcome.

Frequently Asked Questions (FAQs)

Q4: What are the most suitable protecting groups for the amino and hydroxyl functionalities of (R)-5-Amino-4-methylpentan-1-ol to prevent racemization?

A4: The choice of protecting group is crucial and depends on the subsequent reaction conditions.

For the Amino Group:

  • Carbamates (Boc, Cbz, Fmoc): These are the most common and effective protecting groups for amines.[17][18] They reduce the nucleophilicity and basicity of the amine and are generally stable under a wide range of conditions. The bulky nature of these groups can also sterically hinder access to the adjacent chiral center.[6]

    • Boc (tert-Butoxycarbonyl): Stable to a wide range of conditions but easily removed with acid (e.g., TFA).

    • Cbz (Carboxybenzyl): Removable by catalytic hydrogenation, which is a mild method.

    • Fmoc (9-Fluorenylmethoxycarbonyl): Removed under mild basic conditions (e.g., piperidine).

For the Hydroxyl Group:

  • Silyl Ethers (TMS, TBDMS, TIPS): These are excellent protecting groups for alcohols, offering a range of stabilities depending on the steric bulk of the silicon substituents.[19][20][21][22] They are generally stable to basic and nucleophilic conditions and are removed with fluoride sources (like TBAF) or acid.

  • Benzyl Ethers (Bn): A robust protecting group that is stable to both acidic and basic conditions. It is typically removed by catalytic hydrogenation.

  • Ester Protecting Groups (Acetyl, Benzoyl, Pivaloyl): These are also effective, with stability to removal varying in the order of pivaloyl > benzoyl > acetyl under basic hydrolysis conditions.[23]

Q5: How can I accurately determine the enantiomeric excess of my (R)-5-Amino-4-methylpentan-1-ol derivatives?

A5: Accurate determination of enantiomeric excess (ee) is essential to assess the success of your stereoselective reactions.

Analytical Techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[24][25][26] You will need a chiral stationary phase (CSP) that can resolve the enantiomers. Polysaccharide-based columns are often a good starting point for method development.[25]

  • Chiral Gas Chromatography (GC): If the compound is volatile or can be derivatized to be volatile, chiral GC can be an effective technique.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In some cases, chiral lanthanide shift reagents can be used to resolve the signals of the enantiomers in the NMR spectrum, allowing for quantification.

Method Validation: It is crucial to validate your analytical method to ensure accuracy. This includes confirming the resolution of the enantiomers and ensuring a linear response.[27][28][29][30]

Q6: Are there any specific reaction conditions that are known to be particularly detrimental to the stereochemical integrity of (R)-5-Amino-4-methylpentan-1-ol?

A6: Yes, certain conditions should be avoided or approached with extreme caution.

High-Risk Conditions:

  • Strongly Basic Conditions: The use of strong, non-nucleophilic bases like LDA or n-BuLi, especially at elevated temperatures, can easily deprotonate the carbon at the chiral center if the amine is not appropriately protected, leading to rapid racemization.

  • High Temperatures: As a general rule, higher reaction temperatures increase the rate of racemization.

  • Raney Cobalt and Hydrogen: While used for racemization of some amino alcohols, these conditions should be avoided if stereochemical retention is desired.[31]

  • Certain Metal Catalysts: Some transition metal catalysts, particularly those based on ruthenium or iridium, can catalyze the racemization of chiral alcohols and amines.[3][4][5][32][33][34] While useful for dynamic kinetic resolutions, they are detrimental to preserving a single enantiomer.

Experimental Protocols & Data

Protocol 1: Boc Protection of (R)-5-Amino-4-methylpentan-1-ol

This protocol describes a standard procedure for protecting the primary amine with a Boc group, a crucial first step before many subsequent transformations.

  • Dissolve (R)-5-Amino-4-methylpentan-1-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add triethylamine (1.1 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.05 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the Boc-protected amino alcohol.

Data Presentation: Comparison of Amine Protecting Groups
Protecting GroupAbbreviationIntroduction ConditionsRemoval ConditionsStability
tert-ButoxycarbonylBoc(Boc)₂O, base (e.g., TEA, DMAP)Strong acid (e.g., TFA, HCl)Stable to base, hydrogenation
CarboxybenzylCbz (or Z)Cbz-Cl, baseCatalytic Hydrogenation (H₂, Pd/C)Stable to mild acid and base
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSu, baseMild base (e.g., Piperidine)Stable to acid, hydrogenation
TritylTrtTrityl chloride, baseMild acidStable to base, hydrogenation
Visualization of Racemization and Prevention

Below are diagrams illustrating the mechanism of racemization and how protecting groups can prevent it.

racemization_mechanism (R)-Amine (R)-Amine Achiral Intermediate Planar Carbanion or Rapidly Inverting Amide (R)-Amine->Achiral Intermediate Base (B-) -HB (S)-Amine (S)-Amine Achiral Intermediate->(S)-Amine H-B (reprotonation) protection_strategy cluster_0 Without Protection cluster_1 With Protection Chiral Amine Chiral Amine Racemization Racemization Chiral Amine->Racemization Harsh Conditions Protected Amine Protected Amine Chiral Amine->Protected Amine PG Introduction Reaction Reaction Protected Amine->Reaction Desired Transformation Deprotection Deprotection Reaction->Deprotection PG Removal Chiral Product Chiral Product Deprotection->Chiral Product

Caption: The role of protecting groups in preventing racemization.

References

  • Nishioka, R., Harada, S., & Umehara, K. (2019). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. CHROMATOGRAPHY, 40(3), 169-174. [Link]

  • Bosson, J., Poater, A., Cavallo, L., & Nolan, S. P. (2010). Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes. Journal of the American Chemical Society, 132(38), 13156-13158. [Link]

  • Bosson, J., Poater, A., Cavallo, L., & Nolan, S. P. (2010). Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. Journal of the American Chemical Society, 132(38), 13156–13158. [Link]

  • Bosson, J., Poater, A., Cavallo, L., & Nolan, S. P. (2010). Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. Journal of the American Chemical Society, 132(38), 13156-13158. [Link]

  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Blacker, A. J., & Williams, J. M. (2011). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Johnson Matthey Technology Review, 55(3), 177-183. [Link]

  • Hu, L., Xu, S., Zhao, Z., Yang, Y., Peng, Z., Yang, M., Wang, C., & Zhao, J. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135–13138. [Link]

  • Eliel, E. L., & Wilen, S. H. (2007). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]

  • Yamamoto, H., & Futatsugi, K. (2005). "Designer Acids": Combined Acid Catalysis for Asymmetric Synthesis. Angewandte Chemie International Edition, 44(13), 1924-1942. [Link]

  • Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. [Link]

  • Hyun, M. H., Min, H. J., & Cho, Y. J. (2002). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 40(7), 373–379. [Link]

  • Lokey Lab Protocols. (2017, March 7). Protecting Groups. Wikidot. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • LibreTexts Chemistry. (2022, September 24). 17.8: Protection of Alcohols. [Link]

  • Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). ORGANIC SYNTHESIS. [Link]

  • ResearchGate. (2025, August 7). Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. [Link]

  • Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2439–2484. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Shvo, Y., & Noyori, R. (n.d.). RACEMIZATION OF SECONDARY ALCOHOL. [Link]

  • Wells, A. S., & Blacker, A. J. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(3), 2486–2496. [Link]

  • Hughes, D. L. (2018). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Accounts of Chemical Research, 51(10), 2594–2603. [Link]

  • Google Patents. (n.d.). US4990666A - Racemization of optically active amino alcohols.
  • Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2439-2484. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the dilemma of activation and racemisation. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Wikipedia. (n.d.). Racemization. [Link]

  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction. [Link]

  • Scribd. (n.d.). Mitsunobu Reaction Insights. [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]

  • ResearchGate. (2025, August 5). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. [Link]

  • ResearchGate. (n.d.). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. [Link]

  • van der Meulen, P. (n.d.). Chemically fuelled deracemization of amino acids. [Link]

  • Williams, J. M. J., & Morris, D. J. (2021). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. Angewandte Chemie International Edition, 60(13), 6981-6985. [Link]

  • Chemistry Steps. (2022, September 3). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. [Link]

  • J Chemistry. (2019, May 1). Enantiomeric excess Calculations|Organic Chemistry|Stereochemistry|CSIR-NET and GATE Chemistry. YouTube. [Link]

  • de la Cruz, M. S., & Salinas, F. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis, 56(4), 793-798. [Link]

  • PubChem. (n.d.). 5-Amino-4-methylpentan-2-ol. [Link]

Sources

Optimization

Handling hygroscopic nature of (R)-5-Amino-4-methylpentan-1-ol hydrochloride

Technical Support Center: (R)-5-Amino-4-methylpentan-1-ol hydrochloride A Senior Application Scientist's Guide to Handling its Hygroscopic Nature Welcome to the technical support center for (R)-5-Amino-4-methylpentan-1-o...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-5-Amino-4-methylpentan-1-ol hydrochloride

A Senior Application Scientist's Guide to Handling its Hygroscopic Nature

Welcome to the technical support center for (R)-5-Amino-4-methylpentan-1-ol hydrochloride. As a key chiral building block in pharmaceutical synthesis, particularly for central nervous system drugs, its proper handling is paramount to experimental success.[1][2] This guide is designed for researchers, scientists, and drug development professionals to address the primary challenge associated with this reagent: its hygroscopic nature. Absorbed atmospheric moisture can lead to significant errors in stoichiometry, reaction failures, and compromised sample integrity.[3][4][5][6] This document provides expert-driven, field-proven insights to mitigate these risks.

Frequently Asked Questions (FAQs)

This section addresses the most common queries and concerns regarding the handling and storage of (R)-5-Amino-4-methylpentan-1-ol hydrochloride.

Q1: What physical characteristics of (R)-5-Amino-4-methylpentan-1-ol hydrochloride make it hygroscopic?

A: The hygroscopicity of this compound stems from its molecular structure. It possesses two highly polar functional groups: a primary amine (as a hydrochloride salt) and a primary hydroxyl group. Both the N-H and O-H bonds are excellent hydrogen bond donors and acceptors. This allows the molecule to readily attract and form strong hydrogen bonds with water molecules from the ambient atmosphere, effectively pulling moisture from the air into the solid material.

Q2: My sample of (R)-5-Amino-4-methylpentan-1-ol hydrochloride appears clumped and is no longer a free-flowing powder. What does this indicate?

A: Clumping or the transition to a sticky or even syrupy solid is a clear visual indicator of significant moisture absorption.[3][7] While a free-flowing powder is the ideal state, any deviation suggests that the material has been compromised by atmospheric humidity. This directly impacts the accuracy of weighing and, consequently, the molar ratios in your reaction. For definitive quantification of water content, analytical methods are required.

Q3: What are the specific downstream consequences of using this reagent if it has absorbed water?

A: Using (R)-5-Amino-4-methylpentan-1-ol hydrochloride that has been compromised by moisture can lead to several critical experimental failures:

  • Inaccurate Stoichiometry: The weighed mass will consist of both the reagent and an unknown amount of water. This leads to an under-dosing of the actual reagent, causing incorrect molar ratios, potentially incomplete reactions, and inconsistent yields.[3]

  • Reaction Failures and Side Products: Water is a nucleophile and can compete with the amine or alcohol in many reactions. For instance, in reactions with electrophiles like acyl chlorides or sulfonyl chlorides, water will cause hydrolysis of the electrophile, consuming it and generating undesired acidic byproducts.[8]

  • Physical and Chemical Degradation: Over time, excessive moisture can affect the material's stability and purity, potentially rendering it unsuitable for use in sensitive pharmaceutical manufacturing processes.[4][5][6]

Q4: What is the definitive method for determining the water content in my sample?

A: The gold standard for accurately determining water content in chemical samples is Karl Fischer Titration .[9] This method is highly specific to water and can provide precise quantitative results.[10]

  • Volumetric Titration is suitable for samples with water content above 0.1%.[9]

  • Coulometric Titration is more sensitive and ideal for samples with very low water content (e.g., 10 to 1000 ppm).[9] Knowing the exact water percentage allows you to adjust the mass of the reagent you weigh out to achieve the correct molar quantity for your reaction.

Q5: My sample is compromised. Is it possible to dry (R)-5-Amino-4-methylpentan-1-ol hydrochloride before use?

A: Yes, drying the reagent is often possible, but it must be done carefully to avoid thermal decomposition.

  • High Vacuum Drying: Place the solid in a suitable flask or dish and dry under high vacuum for several hours. Gentle heating in a vacuum oven can accelerate the process, but the temperature should be kept low. Always consult the material's Safety Data Sheet (SDS) for thermal stability information.

  • Desiccator: For less severe cases, storing the material in a laboratory desiccator under vacuum with a strong desiccant (e.g., anhydrous calcium sulfate, phosphorus pentoxide) can effectively remove absorbed water over time.[11][12]

  • Azeotropic Distillation: If the compound is to be used in solution, dissolving it in a suitable solvent (e.g., toluene) and performing an azeotropic distillation can effectively remove water.[13]

Troubleshooting Guide

Observed Problem Potential Hygroscopicity-Related Cause Recommended Solutions & Actions
Reaction fails or yields are low and inconsistent. Inaccurate stoichiometry due to unaccounted-for water weight. Water may also be inhibiting the reaction or causing side reactions.[8][14]1. Use a fresh, unopened bottle of the reagent. 2. Quantify the water content of your current batch using Karl Fischer titration and adjust the weighed mass accordingly. 3. Rigorously dry the reagent under high vacuum before use.[15][16]
The solid reagent is difficult to weigh and handle, appearing sticky or oily. The compound has absorbed a significant amount of atmospheric moisture, potentially to the point of deliquescence.[12]1. Do not use the material for any moisture-sensitive application. 2. Attempt to dry a small portion under high vacuum to see if the free-flowing powder can be recovered. 3. If drying is ineffective or impractical, it is highly recommended to discard the compromised batch and procure a new one.
Difficulty maintaining anhydrous conditions during reaction setup. The hygroscopic starting material is introducing moisture into the reaction vessel, even when using anhydrous solvents.1. Ensure the reagent is thoroughly dried immediately before use. 2. Perform all manipulations, especially weighing and addition, inside a glove box or glove bag with a dry, inert atmosphere.[17][18] 3. If a glove box is unavailable, minimize exposure time and flush the headspace of the reaction flask and reagent bottle with an inert gas (Argon or Nitrogen) before and after transfer.[19][20]

Experimental Protocols & Workflows

Data Summary: Recommended Storage & Handling
Parameter Recommendation Rationale & Justification
Primary Container Tightly-sealed, manufacturer-provided amber glass bottle.Prevents direct exposure to ambient air and light.
Secondary Storage Place the primary bottle inside a desiccator or a larger, airtight container with a desiccant (e.g., silica gel, Drierite).[12][19]Creates a dry micro-environment, actively removing any moisture that permeates the primary seal over time.
Atmosphere For long-term storage or high-purity applications, backfill the primary container with a dry, inert gas (Argon or Nitrogen).[20]Displaces moist air from the headspace, providing the best protection against moisture uptake.
Temperature 2-8°C (Refrigerated).[1][2]Slows the rate of any potential chemical degradation.
Pre-Use Handling Crucially , allow the container to warm to ambient laboratory temperature for at least 1-2 hours before opening.Prevents atmospheric moisture from condensing onto the cold solid, which is a common source of contamination.[19]
Dispensing Weigh quickly in a low-humidity environment. For sensitive reactions, dispensing inside a glove box is mandatory.[7][17]Minimizes the duration of exposure to atmospheric moisture.
Diagram: Recommended Workflow for Handling a New Reagent Bottle

This workflow outlines the critical steps to maintain the integrity of (R)-5-Amino-4-methylpentan-1-ol hydrochloride from receipt to routine use.

G cluster_storage Initial Storage Protocol cluster_use Dispensing Protocol Receive Receive New Bottle Inspect Inspect Seal Integrity Receive->Inspect PlaceDesiccator Place in Desiccator (with Desiccant) Inspect->PlaceDesiccator Seal OK ContactSupplier Contact Supplier Inspect->ContactSupplier Seal Broken Refrigerate Store at 2-8°C PlaceDesiccator->Refrigerate WarmUp Equilibrate to Room Temp (Crucial Step) Refrigerate->WarmUp Transfer Transfer to Glove Box (If Available) WarmUp->Transfer Weigh Weigh Quickly Transfer->Weigh Flush Flush Headspace with Inert Gas Weigh->Flush Reseal Tightly Reseal Immediately Flush->Reseal Reseal->Refrigerate Return to Storage

Caption: Workflow for receiving and handling a new bottle.

Diagram: Decision Tree for a Potentially Compromised Sample

Use this logical guide to determine the appropriate course of action when you suspect a sample has absorbed moisture.

G Start Sample Suspected of Moisture Contamination Visual Visual Inspection: Clumped or Sticky? Start->Visual KFT Perform Karl Fischer Titration Visual->KFT Yes Use_NonSensitive Use for Non-Moisture Sensitive Reactions ONLY Visual->Use_NonSensitive No, Free-Flowing Dry Dry Sample Under High Vacuum KFT->Dry Water Content > 0.5% Use_Sensitive Proceed with Reaction (Adjust Mass for Water %) KFT->Use_Sensitive Water Content < 0.5% Check Re-Check Appearance & Water Content Dry->Check Discard Procure New Batch Check->Discard Unsuccessful OK Sample is Dry & Free-Flowing Check->OK Successful

Caption: Decision-making for a potentially compromised sample.

References

  • How to make a Desiccator Bag for Drying Chemicals. (2009). YouTube. Retrieved from [Link]

  • The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. Retrieved from [Link]

  • How to store temperature and moisture-sensitive compounds? (2017). Reddit. Retrieved from [Link]

  • 5 Tips to Help Process Dry Hygroscopic Resins. Asaclean® Purging Compounds. Retrieved from [Link]

  • Process for drying hygroscopic materials. Google Patents.
  • How To: Store Reagents. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Reagents & Solvents: How to Store Reagents. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Water Content Determination by Karl Fischer. (2011). Pharmaguideline. Retrieved from [Link]

  • Karl Fischer water content titration. Scharlab. Retrieved from [Link]

  • Method for drying hygroscopic material and the product thereof. Google Patents.
  • Mixing & Drying Hygroscopic Materials. PerMix. Retrieved from [Link]

  • What is the process for determining the liquid water content of a sample? (2024). Quora. Retrieved from [Link]

  • Reactions of Amines. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • How do you handle hygroscopic solutes in the lab? TutorChase. Retrieved from [Link]

  • How do you handle hygroscopic salts? HepatoChem. Retrieved from [Link]

  • Summary of water content determination by Karl Fischer method and introduction of reagents. (2025). YouTube. Retrieved from [Link]

  • Reactions of Amines. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Amines - Reactions (A-Level IB Chemistry). (2023). YouTube. Retrieved from [Link]

  • drying the water out of hygroscopic crystals. (2007). Sciencemadness.org. Retrieved from [Link]

  • Hygroscopic Problems Of Capsule Filled Powders. (2022). richpacking020.com. Retrieved from [Link]

  • Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? (2019). Reddit. Retrieved from [Link]

  • How to isolate a very hygroscopic salt (as precipitate) from a reaction solution? (2016). ResearchGate. Retrieved from [Link]

  • amines as bases. Chemguide. Retrieved from [Link]

  • (R)-5-Amino-4-methylpentan-1-ol hydrochloride. MySkinRecipes. Retrieved from [Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022). PubMed. Retrieved from [Link]

  • Drying and Storing Hygroscopic Salts. (2017). Reddit. Retrieved from [Link]

  • System and method for processing hygroscopic materials. Google Patents.
  • (R)-5-Amino-4-methylpentan-1-ol hydrochloride (Thai). MySkinRecipes. Retrieved from [Link]

  • 4-Amino-4-methylpentan-1-ol. PubChem. Retrieved from [Link]

  • 5-Aminopentan-1-ol. PubChem. Retrieved from [Link]

  • 4-methyl-1-pentanol, 626-89-1. The Good Scents Company. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting solubility issues with amino alcohol hydrochlorides

Welcome to the technical support center for amino alcohol hydrochlorides. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with these commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amino alcohol hydrochlorides. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with these common yet sometimes problematic compounds. Instead of a simple list of steps, this resource provides in-depth, cause-and-effect explanations to empower you to diagnose and resolve issues effectively in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What exactly are amino alcohol hydrochlorides, and why is their solubility so critical?

Amino alcohol hydrochlorides are organic compounds that contain both an amine and an alcohol functional group.[1] The "hydrochloride" designation indicates that the basic amino group has been reacted with hydrochloric acid to form an ammonium salt. This salt formation is a common strategy used in pharmaceutical development to improve the aqueous solubility and stability of basic drug candidates.[2][3]

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic efficacy. For a drug to be absorbed by the body, it must first be dissolved in physiological fluids.[4] Poor solubility can lead to low bioavailability, requiring higher doses that may increase the risk of side effects.[5] Therefore, understanding and controlling the solubility of your amino alcohol hydrochloride is paramount for successful formulation and development.

Q2: What are the primary factors that control the solubility of these compounds?

The solubility of an amino alcohol hydrochloride is not a single, fixed value. It is a dynamic property influenced by several key physicochemical factors. A change in any of these can dramatically alter whether your compound stays in solution. The primary factors are:

  • pH of the Solution: This is arguably the most critical factor. The solubility of an amino alcohol hydrochloride is highly dependent on the pH of the solvent.[6]

  • Temperature: For most salts, solubility increases with temperature, although the magnitude of this effect varies.[7]

  • Solvent System: The choice of solvent (e.g., water, buffers, organic co-solvents) dictates the compound's ability to dissolve.[8]

  • Presence of Common Ions: The concentration of chloride ions in the solution can suppress the solubility of the hydrochloride salt.[7][9]

Q3: You mentioned pH is critical. Can you explain the mechanism?

The high aqueous solubility of an amino alcohol hydrochloride comes from its ionic nature as a salt. However, this salt exists in a pH-dependent equilibrium with its corresponding "free base" form, which is typically much less soluble.

The amino group (R-NH2) of the free base is protonated by hydrochloric acid to form the soluble ammonium salt (R-NH3+ Cl-). If the pH of the solution rises, the concentration of hydrogen ions (H+) decreases. According to Le Châtelier's principle, the equilibrium will shift to the left, favoring the formation of the neutral, less soluble free base, which may then precipitate out of solution.[10][11] This is why unexpected precipitation is often traced back to an unintended increase in the solution's pH.

Q4: What is the "common ion effect" and how does it impact my experiments?

The common ion effect describes the decrease in solubility of an ionic compound when a solution already contains one of the ions in the compound.[12] In this case, the common ion is the chloride ion (Cl-).

The dissolution of your amino alcohol hydrochloride (R-NH3+ Cl-) is an equilibrium process. If your solvent (e.g., a buffer) already contains a significant concentration of chloride ions (from NaCl or KCl, for instance), it will shift the equilibrium to the left, favoring the solid, undissolved salt.[9] This leads to a lower overall solubility than you would observe in pure water.[7][13] It is a crucial factor to consider when preparing buffered solutions for your compound.

Troubleshooting Guide

This section addresses specific problems you may encounter in the lab. Each answer provides a diagnosis of the potential causes and a logical path to a solution.

Q5: My amino alcohol hydrochloride won't dissolve in water, even though it's a salt. What's happening?

Probable Causes & Solutions:

  • Insufficient Solvent Volume: The most straightforward issue is that you may be trying to dissolve the compound above its saturation point. The dose:solubility volume (DSV) is a key parameter; a compound is considered highly soluble if its highest therapeutic dose can dissolve in 250 mL of aqueous media over a pH range of 1.2-6.8.[14]

    • Solution: Try increasing the volume of the solvent. If this is not feasible for your experimental design, you will need to explore the other solutions below.

  • Unfavorable pH: Your "water" may not be at the optimal pH. Deionized water can have a pH ranging from 5.5 to 7. If the pKa of your compound's amino group is close to this range, a significant portion may exist as the less soluble free base.

    • Solution: Adjust the pH of the solution downwards. Add a few microliters of a dilute acid (e.g., 0.1 N HCl) to lower the pH to at least 1-2 units below the pKa of the amine. This ensures the compound remains fully protonated in its salt form.[6][15]

  • Low Temperature: Dissolution is often an endothermic process.[7] Room temperature may not provide enough energy to break the crystal lattice of the salt.

    • Solution: Gently warm the solution while stirring. A water bath set to 30-40°C can often significantly improve both the rate of dissolution and the overall solubility. Sonication can also be used to provide energy and break up solid aggregates.

Q6: My compound dissolved perfectly at first, but now a precipitate has formed. Why did this happen?

Probable Causes & Solutions:

  • pH Drift: This is the most common culprit. If your solution is unbuffered, it can absorb atmospheric CO2, which forms carbonic acid and can slightly lower pH. Conversely, if your glassware had residual basic detergent, the pH could drift upwards, causing the free base to crash out.

    • Solution: Use a well-chosen buffer system to lock the pH in a range where your compound is stable and soluble.[3] For example, a phosphate or acetate buffer at pH 4.5 is often a good starting point for hydrochloride salts.[14] Always verify the final pH of your solution after the compound has been added.

  • Temperature Fluctuation: If you heated the solution to aid dissolution and then allowed it to cool back to room temperature, you may have created a supersaturated solution. The precipitate is the excess compound falling out of solution as the solubility decreases at the lower temperature.

    • Solution: Maintain the solution at the temperature required for solubility, or determine the compound's solubility at your final working temperature and adjust the concentration accordingly.

  • Polymorphic Transformation: Some compounds can exist in multiple crystalline forms (polymorphs) or as an amorphous solid. You may have initially dissolved a more soluble, metastable form which then converted over time to a less soluble, more stable crystalline form.

    • Solution: This is a more complex issue requiring solid-state characterization (e.g., Differential Scanning Calorimetry, X-Ray Powder Diffraction). If polymorphism is suspected, the most stable form should be used for solubility studies to ensure reproducible results.[16]

Q7: I need to use an organic co-solvent, but my hydrochloride salt is insoluble. What should I do?

Probable Causes & Solutions:

  • Solvent Polarity Mismatch: Hydrochloride salts are ionic and polar. They have very low solubility in non-polar organic solvents like hexane or toluene. Even moderately polar solvents like ethyl acetate may be insufficient.[17]

    • Solution: Screen a panel of solvents with varying polarities. Start with highly polar organic solvents such as methanol, ethanol, or dimethylformamide (DMF).[18] Often, a hydroalcoholic mixture (e.g., 50:50 ethanol:water) provides a good balance for dissolving the salt while accommodating other formulation components.[10]

  • Salt vs. Free Base: For formulations requiring high concentrations in predominantly organic systems, the salt form may be fundamentally unsuitable.

    • Solution: Consider converting the hydrochloride salt back to its free base form. This is typically done by dissolving the salt in a minimal amount of water, basifying the solution with something like sodium bicarbonate, and then extracting the neutral free base with an organic solvent (e.g., ethyl acetate or dichloromethane). The free base will exhibit much higher solubility in organic solvents.

Q8: My compound appears to be degrading in solution, indicated by a color change or the appearance of new peaks in my analysis. How can I prevent this?

Probable Causes & Solutions:

  • Hydrolytic or Oxidative Degradation: Amino alcohols can be susceptible to degradation, especially under harsh conditions like extreme pH, high temperatures, or exposure to light or oxygen.[19] This is a critical aspect of drug stability.[20]

    • Solution: Perform a forced degradation study.[21][22] This involves intentionally exposing your compound to harsh conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H2O2, heat, UV light) to rapidly identify its liabilities. The results will guide you in selecting appropriate pH, storage temperatures, and whether antioxidants or light-protective packaging are needed for your formulation.

Data Summary Tables

Table 1: Key Factors Influencing Amino Alcohol Hydrochloride Solubility

FactorGeneral Effect on SolubilityScientific Rationale & Key Considerations
pH Decreasing pH generally increases solubility.Lowering the pH (increasing H+ concentration) shifts the equilibrium towards the protonated, ionic (salt) form, which is more water-soluble. The target pH should be ~2 units below the amine's pKa.[6]
Temperature Increasing temperature usually increases solubility.Provides the energy needed to overcome the crystal lattice energy of the solid salt. Be cautious of potential degradation at elevated temperatures.[7]
Solvent Choice Polar, protic solvents (water, ethanol) are best."Like dissolves like." The ionic salt requires a polar solvent to solvate the ions effectively. Hydroalcoholic mixtures are often effective.[18][23]
Common Ion Effect Increasing [Cl-] will decrease solubility.The presence of excess chloride ions from other sources (e.g., NaCl in a buffer) shifts the dissolution equilibrium, favoring the undissolved solid salt.[9][12]

Diagrams and Workflows

The following diagrams illustrate the core chemical principles and a logical workflow for troubleshooting.

G cluster_0 pH-Solubility Equilibrium precipitate Free Base (Less Soluble) R-NH₂R'OH dissolved Hydrochloride Salt (Soluble) R-NH₃⁺Cl⁻ precipitate->dissolved + HCl (Acidification) Shifts Equilibrium Right dissolved->precipitate + NaOH (Basification) Shifts Equilibrium Left

Caption: pH-dependent equilibrium of an amino alcohol hydrochloride.

G cluster_aqueous Aqueous Workflow cluster_organic Organic/Co-Solvent Workflow start Start: Compound is Insoluble q1 Is the solvent aqueous? start->q1 ph_check 1. Measure pH 2. Adjust pH to < pKa-2 q1->ph_check Yes solvent_screen 1. Screen polar organic solvents (MeOH, EtOH, DMF) q1->solvent_screen No temp_check 3. Gently warm / sonicate ph_check->temp_check conc_check 4. Increase solvent volume temp_check->conc_check still_insoluble Still Insoluble? Consider Purity/Polymorphism conc_check->still_insoluble solved Problem Solved conc_check->solved cosolvent_system 2. Try hydroalcoholic mixtures (e.g., 50% EtOH in water) solvent_screen->cosolvent_system free_base 3. Convert to free base for highly non-polar systems cosolvent_system->free_base free_base->solved

Sources

Optimization

Technical Support Center: Purification of (R)-5-Amino-4-methylpentan-1-ol HCl

[1] Executive Summary & Chemical Context[1][2][3][4][5][6][7] (R)-5-Amino-4-methylpentan-1-ol Hydrochloride is a chiral amino alcohol salt, structurally characterized by a polar "head" (ammonium and hydroxyl groups) and...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

(R)-5-Amino-4-methylpentan-1-ol Hydrochloride is a chiral amino alcohol salt, structurally characterized by a polar "head" (ammonium and hydroxyl groups) and a hydrophobic isobutyl-like "tail."[1] This amphiphilic nature often complicates purification, leading to common issues like "oiling out" or hygroscopic clumping.[1]

This guide provides validated solvent systems and troubleshooting workflows designed to maximize both chemical purity and enantiomeric excess (ee%) .

Chemical Profile[1][2][4][8][9]
  • Compound: (R)-5-Amino-4-methylpentan-1-ol HCl[1][2]

  • Class: Chiral Amino Alcohol Salt (Homo-leucinol analog)[1]

  • Key Challenges: High water solubility, tendency to form supersaturated oils, potential hygroscopicity.[1]

Solvent System Selection Guide

The following table summarizes solvent systems based on polarity matching and thermodynamic solubility differentials.

Table 1: Recommended Recrystallization Solvent Systems

System ClassSolvent CompositionRatio (v/v)Primary Use CaseRisk Profile
Primary (Standard) Isopropanol (IPA) 100%Routine purification; removal of non-polar impurities.[1]Low. Very reliable for amino alcohol salts.[1]
Binary (Anti-solvent) Ethanol / Ethyl Acetate 1:3 to 1:5Maximizing yield; "crashing out" salts from soluble organic impurities.[1]Medium. Risk of oiling out if EtOH is too low.[1][3]
Binary (High Purity) Methanol / MTBE 1:4 to 1:8High enantiomeric enrichment (optical purity).[1]Medium. MTBE is flammable; requires careful addition.[1]
Alternative Acetonitrile (MeCN) 100% or +1% H₂ORemoving polar, colored impurities.[1]High. Some salts form solvates with MeCN.[1][4]

Scientist's Note: Avoid Diethyl Ether as an anti-solvent in humid environments.[1] It absorbs atmospheric moisture rapidly, which can cause the hygroscopic HCl salt to liquefy (deliquesce) rather than crystallize.[1]

Detailed Experimental Protocols

Protocol A: The "Single-Solvent" Method (Isopropanol)

Best for: Initial purification of crude solids containing minor non-polar impurities.[1]

  • Preparation: Place crude (R)-5-Amino-4-methylpentan-1-ol HCl (10 g) in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Dissolution: Add Isopropanol (IPA) (approx. 5–7 mL per gram of solid).

  • Heating: Heat the mixture to near-boiling (80–82 °C) with stirring.

    • Checkpoint: If the solid does not dissolve completely, add more IPA in 1 mL increments.[1] If insoluble particles remain (inorganic salts), filter the hot solution through a pre-warmed glass frit.[1]

  • Cooling (Critical): Remove from heat and allow the flask to cool to room temperature slowly (over 1–2 hours). Do not use an ice bath immediately; rapid cooling promotes oiling.[1]

  • Crystallization: Once solids appear at room temperature, cool the flask to 0–4 °C for 2 hours to maximize yield.

  • Isolation: Filter the white crystals, wash with cold IPA, and dry under vacuum at 40 °C.

Protocol B: The "Solvent/Anti-Solvent" Method (EtOH/EtOAc)

Best for: Compounds that are too soluble in alcohols alone or when maximizing recovery is the priority.

  • Dissolution: Dissolve the crude salt in the minimum amount of hot Ethanol (absolute) (approx. 2–3 mL/g) at 60 °C.

  • Anti-Solvent Addition: While maintaining agitation and temperature (60 °C), add hot Ethyl Acetate dropwise.[1]

  • Cloud Point: Stop adding Ethyl Acetate when a faint, persistent turbidity (cloudiness) is observed.

  • Re-clarification: Add 0.5 mL of Ethanol to turn the solution clear again.

  • Nucleation: Remove from heat. If available, add a seed crystal of pure product.[1]

  • Crystallization: Allow to stand undisturbed. The salt should crystallize as the solution cools.[1]

Troubleshooting & FAQs

Q1: The product separated as a yellow oil instead of crystals ("Oiling Out"). What happened?

Diagnosis: This occurs when the temperature drops below the phase separation limit (liquid-liquid) before it hits the crystallization limit (solid-liquid).[1] Corrective Actions:

  • Re-heat: Redissolve the oil by heating the mixture.

  • Add More Solvent: Add 10–20% more of the polar solvent (e.g., Ethanol or IPA).[1] This shifts the phase diagram away from the "oiling" region.[1]

  • Seed It: Add seed crystals at a higher temperature (just as the solution becomes saturated).

  • Slow Down: Insulate the flask with a towel to slow the cooling rate.

Q2: My recovery yield is very low (<40%).

Diagnosis: The salt is likely too soluble in the chosen solvent, or the mother liquor retains too much product. Corrective Actions:

  • Concentrate: Evaporate 50% of the mother liquor and repeat the cooling step (Second Crop).

  • Switch Systems: If using IPA, switch to EtOH/EtOAc (Protocol B) to force precipitation.[1]

  • Check pH: Ensure the salt is fully formed.[1] If excess free amine is present, it will increase solubility.[1] You may need to bubble a small amount of anhydrous HCl gas into the solution.[1]

Q3: The crystals are hygroscopic and turn sticky on the filter.

Diagnosis: Absorption of atmospheric water.[1] Corrective Actions:

  • Schlenk Technique: Perform filtration under a blanket of Nitrogen or Argon.[1]

  • Wash Solvent: Wash with anhydrous Acetone or MTBE (these solvents remove residual water/alcohol and dry quickly).[1]

  • Immediate Drying: Move the solid immediately to a vacuum desiccator containing P₂O₅ or KOH pellets.[1]

Process Visualization

The following diagram illustrates the decision logic for selecting the purification pathway and handling the "Oiling Out" phenomenon.

Recrystallization_Logic Start Crude (R)-5-Amino-4-methylpentan-1-ol HCl Solubility_Check Check Solubility in Hot IPA Start->Solubility_Check Protocol_A Protocol A: Cool Slowly to RT Solubility_Check->Protocol_A Yes Switch_Solvent Switch to MeOH/EtOAc or EtOH/EtOAc Solubility_Check->Switch_Solvent No (Too insoluble) Dissolves Dissolves Completely Insoluble Remains Insoluble Check_Result Result Observation Protocol_A->Check_Result Switch_Solvent->Check_Result Crystals White Crystals Formed Check_Result->Crystals Success Oil Oiling Out (Yellow Liquid) Check_Result->Oil Failure Remedy_Oil Remedy: 1. Re-heat 2. Add 10% more Polar Solvent 3. Seed at High Temp Oil->Remedy_Oil Remedy_Oil->Protocol_A Retry

Caption: Decision matrix for solvent selection and remediation of phase separation (oiling out) during amino alcohol salt purification.

References

  • General Purification of Amino Alcohol Salts

    • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Chapter 8: Crystallization).[1][5]

    • Context: Defines standard protocols for handling polar amine salts and the thermodynamics of oiling out.
  • Solvent Selection for Hydrochloride Salts

    • Stahl, P. H., & Wermuth, C. G.[1] (Eds.).[1] (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1]

    • Context: Provides solubility parameters for hydrochloride salts in alcohols vs. esters.
    • [1]

  • Specific Analogues (Leucinol/Phenylglycinol HCl)

    • BenchChem. (2025).[1][6] Discovery and Synthesis of Chiral Amino Alcohols.

    • Context: Describes workup and purification of similar chiral amino alcohols using Ethyl Acetate/HCl and crystalliz
    • [1]

  • Troubleshooting Crystallization

    • University of Rochester, Dept. of Chemistry.[1] Solvents for Recrystallization.

    • Context: Tables of solvent polarity and "rules of thumb" for amine salts (e.g., using IPA or EtOH/Et2O).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of (R)-5-Amino-4-methylpentan-1-ol Hydrochloride

Introduction (R)-5-Amino-4-methylpentan-1-ol hydrochloride is a chiral building block of significant interest in pharmaceutical synthesis. As with many chiral molecules, the biological activity and toxicological profile...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-5-Amino-4-methylpentan-1-ol hydrochloride is a chiral building block of significant interest in pharmaceutical synthesis. As with many chiral molecules, the biological activity and toxicological profile of its enantiomers can differ dramatically. Consequently, the accurate determination of enantiomeric purity is a critical quality attribute for regulatory compliance and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this analysis, offering high resolution and sensitivity. This guide provides a comparative overview of chiral HPLC methodologies for assessing the enantiomeric purity of (R)-5-Amino-4-methylpentan-1-ol hydrochloride, offering insights into method development and selection for researchers, scientists, and drug development professionals.

The primary challenge in the chiral separation of (R)-5-Amino-4-methylpentan-1-ol lies in its structural simplicity and lack of a strong chromophore, which can complicate detection by UV-Vis. This guide will explore two principal strategies to address these challenges: direct enantioseparation on a Chiral Stationary Phase (CSP) and indirect separation following derivatization with a Chiral Derivatizing Agent (CDA).

The Dichotomy of Chiral Separation: Direct vs. Indirect Approaches

The path to resolving enantiomers of (R)-5-Amino-4-methylpentan-1-ol hydrochloride bifurcates into two distinct, yet equally valid, approaches. The choice between them hinges on factors such as available instrumentation, desired sensitivity, and the complexity of the sample matrix.

G cluster_approaches Chiral HPLC Method Development Start (R)-5-Amino-4-methylpentan-1-ol Hydrochloride Sample Decision Direct or Indirect Method? Start->Decision Direct Direct Separation on CSP Decision->Direct Direct Approach Indirect Indirect Separation via Derivatization Decision->Indirect Indirect Approach CSP_Selection Select Chiral Stationary Phase (e.g., Polysaccharide, Ligand Exchange) Direct->CSP_Selection Derivatization React with Chiral Derivatizing Agent (e.g., Marfey's Reagent) Indirect->Derivatization Optimization Optimize Mobile Phase & Detection Parameters CSP_Selection->Optimization Achiral_Column Separate Diastereomers on Achiral Column (e.g., C18) Derivatization->Achiral_Column Achiral_Column->Optimization Validation Method Validation Optimization->Validation

Caption: Workflow for Chiral HPLC Method Development.

Direct Enantioseparation on Chiral Stationary Phases

Direct methods are often preferred for their simplicity, as they do not require an additional derivatization step. The separation is achieved through transient diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase. For a primary amino alcohol like (R)-5-Amino-4-methylpentan-1-ol, several types of CSPs are viable candidates.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most widely used for their broad applicability.[1] Columns such as CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) are excellent starting points.

Mechanism of Separation: The chiral recognition mechanism on polysaccharide phases is complex and involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. For amino alcohols, the primary amine and hydroxyl groups are key interaction sites.

Experimental Considerations:

  • Mobile Phase: Normal-phase chromatography (e.g., hexane/isopropanol or hexane/ethanol) is typically the first choice for these columns.[2] For a basic analyte like an amino alcohol, the addition of a small amount of a basic modifier, such as diethylamine (DEA) or ethanolamine, to the mobile phase is often necessary to improve peak shape and achieve resolution.[3][4]

  • Detection: Due to the lack of a strong chromophore in the target molecule, UV detection at low wavelengths (e.g., 200-220 nm) may be feasible but can suffer from low sensitivity and interference from mobile phase components. More sensitive detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD) are highly recommended.

Table 1: Comparison of Polysaccharide-Based CSPs for Amino Alcohol Separation

Chiral Stationary PhaseChiral SelectorTypical Mobile Phase (Normal Phase)Additive for Basic AnalytesKey Advantages
CHIRALCEL® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (e.g., 90:10, v/v)0.1% Diethylamine (DEA)Broad applicability, extensive literature support.[3]
CHIRALPAK® AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol (e.g., 90:10, v/v)0.1% EthanolamineOften provides complementary selectivity to OD-H.[5]
CHIRALPAK® IE Amylose tris(3,5-dichlorophenylcarbamate)Hexane/Isopropanol (e.g., 80:20, v/v)0.1% DEACan offer high enantioselectivity for aliphatic amines.[1]
Ligand-Exchange Chromatography (LEC)

Ligand-exchange chromatography is a powerful technique for the direct separation of underivatized amino acids and amino alcohols.[6] This method utilizes a CSP that contains a chiral ligand, which, in the presence of a metal ion (typically Cu(II)) in the mobile phase, forms transient diastereomeric metal complexes with the enantiomers of the analyte.

Mechanism of Separation: The differential stability of the diastereomeric complexes leads to their separation. The enantiomer that forms the more stable complex is retained longer on the column.

Experimental Considerations:

  • Mobile Phase: The mobile phase is typically aqueous, containing a copper salt (e.g., copper(II) sulfate) and a buffer. Small amounts of organic modifiers can be used to adjust retention.

  • Detection: UV detection is often feasible as the copper complexes can enhance detectability.

Table 2: Ligand-Exchange Chromatography Parameters

Chiral Stationary PhaseChiral SelectorMobile PhaseKey Advantages
Commercial LEC Columns e.g., L-proline or D-penicillamine derivativesAqueous buffer with Cu(II) ionsNo derivatization required, often high selectivity for amino alcohols.[7]

Indirect Separation via Chiral Derivatization

The indirect approach involves reacting the amino group of (R)-5-Amino-4-methylpentan-1-ol with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard, achiral HPLC column, such as a C18 column.[8]

Key Advantages of the Indirect Approach:

  • Enhanced Detection: Many CDAs contain a strong chromophore or fluorophore, significantly improving the sensitivity of detection by UV-Vis or fluorescence.

  • Use of Standard Columns: The use of robust and readily available achiral columns simplifies method development.

Common Chiral Derivatizing Agents
  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): This is one of the most widely used CDAs for primary and secondary amines. It reacts with the amino group to form highly UV-active diastereomers.[9]

  • o-Phthaldialdehyde (OPA) with a Chiral Thiol: OPA reacts with primary amines in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine) to form fluorescent diastereomeric isoindoles.[10][11] This method is highly sensitive.

Experimental Protocol: Derivatization with Marfey's Reagent

  • Sample Preparation: Dissolve a known amount of (R)-5-Amino-4-methylpentan-1-ol hydrochloride in a suitable solvent (e.g., water or a buffer).

  • Derivatization Reaction: To the sample solution, add a solution of Marfey's reagent in acetone and an aqueous solution of sodium bicarbonate.

  • Reaction Conditions: Heat the mixture at a controlled temperature (e.g., 40-50 °C) for a specified time (e.g., 1 hour).

  • Quenching: Cool the reaction mixture and neutralize with an acid (e.g., hydrochloric acid).

  • Analysis: Inject an aliquot of the resulting solution onto a reversed-phase C18 HPLC column.

Table 3: Comparison of Indirect Chiral HPLC Methods

Chiral Derivatizing AgentResulting DerivativeColumnMobile PhaseDetectionKey Advantages
Marfey's Reagent (FDAA) Diastereomeric dinitrophenyl derivativesC18Acetonitrile/Water with an acid (e.g., TFA)UV-Vis (e.g., 340 nm)Robust, widely applicable, highly UV-active derivatives.
OPA / N-acetyl-L-cysteine Diastereomeric fluorescent isoindolesC18Acetonitrile/Aqueous bufferFluorescenceHigh sensitivity.[10]

Summary and Recommendations

The choice of a chiral HPLC method for determining the enantiomeric purity of (R)-5-Amino-4-methylpentan-1-ol hydrochloride depends on the specific requirements of the analysis.

G cluster_summary Method Selection Summary Goal Determine Enantiomeric Purity of (R)-5-Amino-4-methylpentan-1-ol HCl Direct_Method Direct Method (on CSP) Goal->Direct_Method Indirect_Method Indirect Method (with CDA) Goal->Indirect_Method Direct_Pros Pros: - Simpler workflow - No derivatization step Direct_Method->Direct_Pros Direct_Cons Cons: - May require more specialized columns - Potentially lower sensitivity without MS Direct_Method->Direct_Cons Indirect_Pros Pros: - Enhanced sensitivity (UV/Fluorescence) - Uses standard achiral columns Indirect_Method->Indirect_Pros Indirect_Cons Cons: - Additional derivatization step - Potential for side reactions Indirect_Method->Indirect_Cons

Caption: Summary of Direct vs. Indirect Method Selection.

  • For rapid screening and method development, a direct approach using polysaccharide-based CSPs like CHIRALCEL® OD-H or CHIRALPAK® AD-H under normal-phase conditions is recommended as a starting point. The use of a basic additive in the mobile phase will be crucial.

  • For high-sensitivity analysis, especially for trace-level impurity quantification, an indirect method using derivatization with OPA/N-acetyl-L-cysteine followed by fluorescence detection is likely to provide the best performance.

  • If MS detection is available, the direct method becomes more attractive due to its simplicity and the high sensitivity of the detector.

Ultimately, the optimal method will be determined empirically through a systematic screening of columns and mobile phases. The information and comparative data presented in this guide provide a solid foundation for initiating this process and successfully developing a robust and reliable chiral HPLC method for the enantiomeric purity assessment of (R)-5-Amino-4-methylpentan-1-ol hydrochloride.

References

  • Daicel Corporation. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® AD-H. Retrieved from [Link]

  • Hyun, M. H. (2018). Liquid chromatographic ligand-exchange chiral stationary phases based on amino alcohols. Journal of Pharmaceutical and Biomedical Analysis, 155, 253-261.
  • Daicel Corporation. (n.d.). INSTRUCTION MANUAL FOR CHIRALCEL® OD-H, CHIRALCEL® OJ-H COLUMNS. Retrieved from [Link]

  • Yoo, Y. J., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 235-244.
  • Gelber, L. R., Karger, B. L., Neumeyer, J. L., & Feibush, B. (1984). Ligand exchange chromatography of amino alcohols. Use of Schiff bases in enantiomer resolution. Journal of the American Chemical Society, 106(25), 7729–7734.
  • Science.gov. (n.d.). chiral hplc method: Topics by Science.gov. Retrieved from [Link]

  • Daicel Corporation. (n.d.). Instruction Manual for CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS. Retrieved from [Link]

  • Kalíková, K., Rizzi, A., & Tesařová, E. (2019). Chiral separation of aliphatic primary amino alcohols as o-phthaldialdehyde/mercaptoethanol derivatives on polysaccharide-based chiral stationary phases. Chirality, 31(5), 405-415.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utilization. Analytical Methods, 6(15), 5867-5871.
  • ACS Publications. (1984). Ligand exchange chromatography of amino alcohols. Use of Schiff bases in enantiomer resolution. Journal of the American Chemical Society, 106(25), 7729-7734.
  • Daicel Chiral Technologies. (n.d.). Please read this instruction sheet completely before using this column. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Enantiomeric separation of underivatized aliphatic p- amino alcohols by ligand-exchange chromatgraphy using barbital as an additive to the mobile phase. Retrieved from [Link]

  • LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 20(11), 1076-1084.
  • Molnár-Perl, I. (2000). Role of derivatization in the chromatographic analysis of amino acids.
  • ResearchGate. (2014). Problem With CHIRAL PAK AD-H Column - Can anyone help?. Retrieved from [Link]

  • MZ-Analysentechnik. (n.d.). Ligand Exchange Chromatography. Retrieved from [Link]

  • Agilent. (2011). Analysis of Aliphatic Alcohols by Ligand-Exchange Chromatography. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 34(9), 1140-1150.
  • National Center for Biotechnology Information. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. Chemistry – A European Journal, 27(54), 13575-13580.
  • National Center for Biotechnology Information. (2022).
  • ResearchGate. (2025).
  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-methylpentan-1-ol. PubChem. Retrieved from [Link]

  • ResearchGate. (2009). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization.

Sources

Comparative

Technical Guide: Optical Rotation &amp; Quality Benchmarking for (R)-5-Amino-4-methylpentan-1-ol HCl

The following guide details the technical specifications, optical rotation benchmarking, and quality control protocols for (R)-5-Amino-4-methylpentan-1-ol HCl , a critical chiral building block in the synthesis of next-g...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical specifications, optical rotation benchmarking, and quality control protocols for (R)-5-Amino-4-methylpentan-1-ol HCl , a critical chiral building block in the synthesis of next-generation EGFR tyrosine kinase inhibitors.

Executive Summary & Application Context

(R)-5-Amino-4-methylpentan-1-ol hydrochloride (CAS: 2734714-91-9 ) is a specialized chiral synthon used primarily in the development of fourth-generation EGFR inhibitors (e.g., allosteric inhibitors targeting T790M/C797S mutations). Its primary function is to introduce a specific spatial vector—defined by the C4-methyl stereocenter—that rigidifies the drug scaffold, enhancing selectivity for mutant kinase domains over wild-type EGFR.

In high-stakes medicinal chemistry, the optical purity of this intermediate is non-negotiable. Using the wrong enantiomer or a scalemic mixture can lead to significant drops in potency (e.g., >30-fold loss in biochemical activity) and off-target toxicity. This guide provides the characterization standards required to validate this material.

Chemical Identity & Physical Properties[1][2]

PropertySpecification
Chemical Name (R)-5-Amino-4-methylpentan-1-ol hydrochloride
Common Code Compound 43 (in J. Med.[1][2][3][4][5] Chem. 2019, 62,[6] 22)
CAS Number 2734714-91-9
Molecular Formula C₆H₁₅NO · HCl
Molecular Weight 153.65 g/mol
Structure HO-(CH₂)₃-CH(CH₃)-CH₂-NH₂ · HCl
Stereocenter (R)-configuration at C4
Appearance White to off-white hygroscopic solid or viscous oil

Optical Rotation Specifications

The "Gold Standard" Value

While specific batch values vary by concentration and solvent, the authoritative reference for this compound is the Boehringer Ingelheim discovery program (Engelhardt et al., 2019).

  • Expected Specific Rotation

    
     : Positive (+)  (typically small magnitude, e.g., +5° to +15° in MeOH or H₂O).
    
  • Reference Standard : The (R)-enantiomer is derived from the chiral pool (often (R)-(+)-Citronellal or (R)-(+)-Pulegone precursors), retaining the dextrorotatory configuration of the methyl stereocenter.

  • Critical Threshold : Enantiomeric Excess (ee) must be >98% . A rotation value deviating by >10% from the CoA standard suggests racemization or contamination with the (S)-isomer.

Comparative Analysis: Why It Matters

The table below illustrates the performance gap between the (R)-isomer and its alternatives in the context of EGFR inhibitor potency (e.g., EAI045 analogs).

VariantOptical RotationBiological Impact (EGFR Potency)Status
(R)-Isomer (Target) [+] Dextrorotatory High Potency (nM range) . Correct vector for binding pocket.Eutomer
(S)-Isomer[-] LevorotatoryLow Potency (>30x weaker) . Steric clash with kinase domain.Distomer
Racemate ((±))~0°50% Active / 50% Impurity . Complicates PK/PD profile.Unacceptable

Experimental Protocol: Self-Validating Polarimetry

To ensure scientific integrity, do not rely solely on the vendor's label. Perform this validation protocol upon receipt of the material.

Reagents & Equipment
  • Instrument : Digital Polarimeter (Sodium D-line, 589 nm).

  • Solvent : HPLC-grade Methanol (MeOH) or Water (H₂O). Note: HCl salts are often more soluble/stable in MeOH.

  • Temperature : 20°C ± 0.5°C.[4]

Step-by-Step Workflow
  • Blanking : Fill the 1 dm (100 mm) polarimeter cell with pure solvent. Ensure no bubbles are present. Zero the instrument.

  • Sample Preparation :

    • Weigh exactly 100 mg (0.100 g) of (R)-5-Amino-4-methylpentan-1-ol HCl.

    • Dissolve in a 10 mL volumetric flask with the chosen solvent (Conc.

      
       g/100  mL).
      
    • Critical: Ensure complete dissolution; sonicate if necessary.

  • Measurement :

    • Rinse the cell with a small volume of the sample solution.

    • Fill the cell with the sample.

    • Record the observed rotation (

      
      ) as the average of 5 measurements.
      
  • Calculation :

    
    
    
    • Where

      
       is path length in dm (usually 1) and 
      
      
      
      is concentration in g/100 mL (usually 1).

Synthesis & Provenance Visualization

The following diagram traces the lineage of (R)-5-Amino-4-methylpentan-1-ol HCl from the Chiral Pool to its final application, highlighting the critical quality control (QC) checkpoints.

G cluster_QC CRITICAL QC GATE Citronellal (R)-(+)-Citronellal (Chiral Pool Start) Intermediate (R)-Citronellic Acid Derivative Citronellal->Intermediate Oxidative Cleavage Target (R)-5-Amino-4-methyl- pentan-1-ol HCl (Compound 43) Intermediate->Target Amidation & Reduction (QC: Optical Rotation) Drug 4th Gen EGFR Inhibitor (e.g., BI-4020 Analog) Target->Drug Macrocyclization (Stereo-retention Critical)

Caption: Provenance pathway of (R)-5-Amino-4-methylpentan-1-ol HCl. The "QC Gate" at the amino-alcohol stage is the final check before expensive coupling reactions.

Comparison with Structural Isomers

Researchers often confuse this compound with Leucinol . While chemically similar, they are structurally distinct and not interchangeable.

Feature(R)-5-Amino-4-methylpentan-1-ol L-Leucinol
Structure 1,5-relationship (Amino & Hydroxyl)1,2-relationship (Amino & Hydroxyl)
IUPAC 5-amino-4-methylpentan-1-ol2-amino-4-methylpentan-1-ol
Main Use Linker/Spacer in MacrocyclesChiral Auxiliaries, Ligands
Cost High (Specialty Intermediate)Low (Commodity Chemical)

References

  • Engelhardt, H., et al. (2019). "Start Selective and Rigidify: The Discovery Path toward a Next Generation of EGFR Tyrosine Kinase Inhibitors." Journal of Medicinal Chemistry, 62(22), 10272–10293. (Describes synthesis and characterization of Compound 43 ).

  • ChemicalBook. (2025). "(R)-(+)-Citronellic acid Properties." (Precursor data for rotation comparison).

  • MySkinRecipes / AChemBlock. (2025). "Product Specification: (R)-5-Amino-4-methylpentan-1-ol hydrochloride." (Commercial availability and CAS verification).

Sources

Validation

Validating Enantiomeric Excess (ee) of (R)-5-Amino-4-methylpentan-1-ol HCl: A Comparative Technical Guide

Executive Summary: The Analytical Challenge (R)-5-Amino-4-methylpentan-1-ol HCl is a critical chiral synthon, often employed in the synthesis of peptidomimetics and kinase inhibitors. Its structural simplicity belies a s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

(R)-5-Amino-4-methylpentan-1-ol HCl is a critical chiral synthon, often employed in the synthesis of peptidomimetics and kinase inhibitors. Its structural simplicity belies a significant analytical challenge: the molecule lacks a UV-active chromophore and possesses high polarity due to the amino and hydroxyl groups.

Standard chiral HPLC (using UV detection) is ineffective here because the molecule is invisible above 210 nm, where solvent cutoffs interfere. While Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD) are options, they often lack the sensitivity required to detect trace enantiomeric impurities (<0.1%) in high-purity pharmaceutical intermediates.

This guide establishes Pre-column Derivatization with Marfey’s Reagent (FDAA) as the superior industrial standard for validating ee for this substrate, comparing it against NMR and Direct Chiral GC alternatives.

Comparative Analysis of Methodologies

The following decision matrix evaluates the three primary approaches for analyzing aliphatic amino alcohols.

Table 1: Method Performance Comparison
FeatureMethod A: Marfey’s Reagent (FDAA) Method B: Mosher’s Acid (NMR) Method C: Direct Chiral GC
Principle Diastereomeric separation on achiral HPLCDiastereomeric shift analysis via ¹H/¹⁹F NMRVolatile chiral stationary phase separation
Detection UV (340 nm) - High SensitivityNMR Signals - Low Sensitivity for trace impuritiesFID - Moderate Sensitivity
Chromophore Introduced (Dinitrophenyl) N/AN/A
Throughput High (Automated HPLC)Low (Manual workup/NMR time)Medium (Long run times)
Salt Handling Requires in-situ neutralizationRequires extraction to free baseRequires derivatization (e.g., TFA)
Limit of Detection < 0.05% impurity ~1-2% impurity~0.1% impurity
Verdict Recommended for QC/Validation R&D Structural Proof onlyViable alternative if GC available
Visualization 1: Method Selection Logic

Figure 1: Decision logic for selecting the optimal analytical pathway for non-chromophoric amino alcohols.

MethodSelection Start Analyte: (R)-5-Amino-4-methylpentan-1-ol HCl CheckUV Does it have a UV Chromophore? Start->CheckUV NoUV NO (Aliphatic Chain) CheckUV->NoUV < 210nm Abs Decision Select Strategy NoUV->Decision DirectGC Direct Chiral GC Decision->DirectGC If Volatile Deriv Derivatization (Add Chromophore) Decision->Deriv Preferred (Robustness) Marfey Method A: Marfey's Reagent (HPLC-UV 340nm) Deriv->Marfey High Sensitivity (QC) Mosher Method B: Mosher's Acid (NMR) Deriv->Mosher Structural ID (R&D)

Core Protocol: Marfey’s Derivatization (Method A)

This protocol utilizes 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) .[1] The reagent reacts with the primary amine to form a diastereomer.[2] The L-D diastereomer (impurity) and L-L diastereomer (target) have different hydrophobicities, allowing separation on a standard C18 column.

The Chemistry of the Fix

Since the target molecule is an HCl salt , it is not nucleophilic. You must neutralize the salt in situ using sodium bicarbonate to allow the amine to attack the FDAA.

Reaction:



Step-by-Step Workflow

Reagents:

  • Stock A: 50 mM Sample solution in water (Target molecule).

  • Stock B: 1% (w/v) L-FDAA in Acetone (Marfey’s Reagent).

  • Buffer: 1 M NaHCO₃.[3]

  • Quench: 1 M HCl.

Procedure:

  • Preparation: In a 1.5 mL amber vial (light sensitive), combine:

    • 50 µL Sample Stock A

    • 100 µL 1 M NaHCO₃ (Neutralizes the HCl salt)

    • 100 µL L-FDAA Stock B

  • Incubation: Vortex and heat at 45°C for 60 minutes .

    • Expert Insight: Do not exceed 50°C. Higher temps may promote O-derivatization of the hydroxyl group, creating complex chromatograms.

  • Quenching: Add 50 µL of 1 M HCl.

    • Why: Stops the reaction and protonates the derivatives for better interaction with the C18 phase.

  • Dilution: Dilute to 1 mL with Acetonitrile/Water (50:50). Filter (0.2 µm).

  • Analysis: Inject 10 µL onto HPLC.

Chromatographic Conditions[3][4]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% TFA (or Formic Acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 20% B to 60% B over 25 minutes.

  • Detection: UV at 340 nm (Specific to the dinitrophenyl group; ignores non-derivatized impurities).

Visualization 2: The Validation Workflow

Figure 2: Experimental workflow for validating enantiomeric excess using Marfey's Reagent.

ValidationWorkflow cluster_prep Sample Prep cluster_hplc HPLC Analysis cluster_data Data Output Sample Sample (HCl Salt) Neut Neutralize (NaHCO3) Sample->Neut React React w/ FDAA (45°C, 1hr) Neut->React Quench Quench (HCl) React->Quench Inject Inject C18 Column Quench->Inject Detect Detect @ 340nm Inject->Detect Peak1 Peak 1: (R,L)-Diastereomer (Major) Detect->Peak1 Peak2 Peak 2: (S,L)-Diastereomer (Trace Impurity) Detect->Peak2 Calc Calculate %ee Peak1->Calc Peak2->Calc

Validation Criteria (ICH Q2 Aligned)

To ensure scientific integrity, the method must be self-validating.

Specificity (Racemic Spike)

You cannot validate ee without the opposite enantiomer.

  • Protocol: Purchase or synthesize a small amount of racemic 5-amino-4-methylpentan-1-ol.

  • Action: Derivatize the racemate. You should see two peaks with a resolution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) > 1.5.
    
  • Elution Order: Typically, L-FDAA derivatives of D-isomers elute after L-isomers on C18 columns due to hydrophobicity differences (intramolecular H-bonding), but this must be confirmed experimentally with the racemic spike.

Linearity & Range

Prepare a calibration curve of the minor enantiomer (S-isomer) spiked into the major (R-isomer) at levels of 0.1%, 0.5%, 1.0%, and 2.0%.

  • Acceptance: Correlation coefficient (

    
    ) > 0.99 for the impurity peak area.
    
Limit of Quantitation (LOQ)

Determine the concentration where the Signal-to-Noise ratio (S/N) is 10:1.

  • Target: For pharmaceutical intermediates, an LOQ of 0.05% ee is standard. Marfey’s method usually achieves this easily due to the high extinction coefficient of the dinitrophenyl group at 340 nm.

Alternative: Mosher’s Method (NMR)

If HPLC is unavailable, or for initial structural confirmation.

  • Free Basing: The HCl salt must be extracted into CDCl₃ using Na₂CO₃/D₂O wash.

  • Reaction: Add (R)-(-)-MTPA-Cl (Mosher’s Acid Chloride) + Pyridine-d5.

  • Analysis: Acquire ¹H NMR or ¹⁹F NMR.

  • Drawback: The methyl group at the 4-position will show a doublet. In a mixture of diastereomers, you will see two sets of doublets. Integration errors in NMR usually limit detection of ee to >98% (i.e., it is hard to see <2% impurity accurately).

References

  • Marfey, P. (1984).[3] Determination of D-amino acids as enantiomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications.[3]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[2][4][5][6][7][8]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[9]

  • Hoye, T. R., et al. (2007). Mosher’s Method for the Determination of Absolute Configuration.[10] Nature Protocols.

Sources

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Method

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Feasible Synthetic Routes

Reactant of Route 1
(R)-5-Amino-4-methylpentan-1-ol hydrochloride
Reactant of Route 2
(R)-5-Amino-4-methylpentan-1-ol hydrochloride
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